1,3,6-Trichlorodibenzo-p-dioxin
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,6-trichlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O2/c13-6-4-8(15)12-10(5-6)17-11-7(14)2-1-3-9(11)16-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPVMVSAUXUGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231667 | |
| Record name | 1,3,6-Trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82291-33-6 | |
| Record name | 1,3,6-Trichlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6-Trichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6-Trichlorodibenzo-p-dioxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,6-TRICHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1ZY8ZX1C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Environmental Sources of 1,3,6 Trichlorodibenzo P Dioxin
De Novo Synthesis Mechanisms in Thermal Processes
De novo synthesis refers to the formation of dioxins from elemental carbon and a chlorine source, without the involvement of fully formed aromatic precursors. aaqr.org This process is a significant contributor to dioxin emissions from sources like municipal solid waste incinerators.
In the gas phase of high-temperature environments, such as incinerators, reactions can occur that lead to the formation of polychlorinated dibenzo-p-dioxins (PCDDs). aaqr.org While less understood than surface-mediated reactions, it is believed that radical reactions involving carbon fragments and chlorine donors contribute to the initial steps of dioxin skeleton formation.
A more significant pathway for de novo synthesis involves heterogeneous reactions on the surface of carbonaceous materials like fly ash. core.ac.uk In the temperature range of 200°C to 400°C, a "dioxin formation window," residual carbon on fly ash particles can react with chlorine sources, such as hydrogen chloride (HCl), in the presence of oxygen and metal catalysts like copper and iron. core.ac.uk These reactions involve a series of steps including chlorination of the carbon matrix, oxidation, and cyclization to form the dibenzo-p-dioxin (B167043) structure.
Table 1: Optimal Temperature Ranges for PCDD/F Formation
| Process | Optimal Temperature Range (°C) |
|---|---|
| De novo synthesis on fly ash | 200 - 400 |
Precursor Condensation Pathways
This pathway involves the chemical transformation of chlorinated aromatic compounds, known as precursors, into dioxins. aaqr.org These precursors are often present as byproducts in industrial chemical manufacturing.
Chlorophenols are well-established precursors to PCDDs. core.ac.uknih.gov The condensation of two chlorophenol molecules, particularly under thermal stress and in the presence of catalysts, can lead to the formation of a variety of PCDD congeners. core.ac.uknih.gov For instance, the dimerization of a trichlorophenol molecule can result in the formation of a hexachlorodibenzo-p-dioxin. The specific substitution pattern of the resulting dioxin is influenced by the chlorine substitution on the original chlorophenol molecules. core.ac.uk Peroxidase-catalyzed oxidation of chlorophenols has also been shown to produce PCDDs. nih.gov
Chlorobenzenes are another class of precursors that can lead to the formation of PCDDs in thermal processes. nih.gov While the direct condensation of chlorobenzenes is a potential pathway, they can also serve as a source of chlorine for the chlorination of other aromatic compounds, which then undergo condensation. Other chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), can also be transformed into PCDDs under certain conditions. epa.gov
Primary Anthropogenic Emission Sources
The formation of 1,3,6-TCDD and other dioxins is primarily linked to human activities. nih.govepa.gov Major anthropogenic sources include:
Waste Incineration: Municipal solid waste, medical waste, and hazardous waste incinerators are significant sources of dioxin emissions. nih.govepa.gov Incomplete combustion and the presence of chlorine-containing materials contribute to their formation. aaqr.org
Industrial Processes: The manufacturing of certain chemicals, including chlorinated phenols and some pesticides, can generate dioxins as unintentional byproducts. nih.govacs.org The bleaching of paper pulp using chlorine has also been identified as a source. nih.gov
Metal Smelting and Refining: High-temperature processes in the metallurgical industry can create conditions conducive to dioxin formation. nih.gov
Combustion of Fossil Fuels and Wood: The burning of coal, oil, and wood, particularly when chlorine is present, can release dioxins into the atmosphere. epa.gov
Waste Incineration Emissions (Municipal, Hazardous, Medical Waste)
Incineration of municipal, hazardous, and medical waste is a significant source of dioxin emissions, including 1,3,6-Trichlorodibenzo-p-dioxin. europa.eucdc.govnih.gov The formation of dioxins occurs during the thermal treatment of waste, particularly when chlorine and organic matter are present. researchgate.net Incomplete combustion in incinerators can lead to the creation of these toxic compounds. who.int Modern waste incineration plants with stringent emission controls have drastically reduced dioxin emissions. cewep.eu However, uncontrolled waste incineration, such as backyard burning, remains a major contributor to environmental dioxin levels due to lower temperatures and incomplete combustion. nih.govrandrmagonline.com
Industrial Thermal Processes (e.g., Metallurgical Industry, Cement Kilns)
Various industrial thermal processes are known to generate and release dioxins. The metallurgical industry, specifically secondary copper, aluminum, and zinc production, as well as sinter plants in the iron and steel industry, are identified as potential sources. europa.eu Cement kilns, especially those that burn hazardous waste as fuel, can also be significant emitters of dioxins. europa.eu These high-temperature processes, in the presence of chlorine and organic precursors, provide the conditions for dioxin formation. tandfonline.com
Pulp and Paper Manufacturing Bleaching Processes
The pulp and paper industry has historically been a source of dioxin contamination, primarily due to the use of chlorine-based bleaching processes. nih.govewg.org The reaction of chlorine or chlorine-generating chemicals with organic matter in the pulp can lead to the formation of chlorinated dioxins. europa.eu While the industry has made significant strides in reducing dioxin discharges by adopting alternative bleaching technologies, it remains a recognized source. rff.orgepa.gov
Chemical Manufacturing By-product Generation
The manufacturing of certain chlorinated organic chemicals can result in the unintentional formation of dioxins as by-products. epa.govcdc.gov For instance, the production of chlorophenols and certain herbicides has been linked to the generation of dioxins. wikipedia.orgacs.org These contaminants can then be released into the environment through various pathways.
Natural and Diffuse Sources
Forest Fires and Volcanic Activity
Natural events such as forest fires and volcanic eruptions are also sources of dioxins. who.intnih.govresearchgate.net The combustion of large amounts of organic material during these events, in the presence of naturally occurring chlorine, can lead to the formation and release of dioxins into the atmosphere. nih.gov While generally considered smaller contributors compared to anthropogenic sources, their impact can be significant locally and contribute to the global distribution of these compounds. epa.govresearchgate.net
Uncontrolled Burning Practices
Uncontrolled burning of various materials, including household waste in barrels or open fires, is a significant and widespread source of dioxin emissions. nih.govrandrmagonline.com These practices are characterized by low-temperature and inefficient combustion, which are ideal conditions for dioxin formation. randrmagonline.com Studies have shown that even small amounts of chlorinated materials in burning waste can lead to substantial dioxin generation. randrmagonline.com It is estimated that a large percentage of total dioxin emissions in some regions can be attributed to such uncontrolled burning. cdc.gov
Environmental Fate and Transport of 1,3,6 Trichlorodibenzo P Dioxin
Atmospheric Transport and Deposition Dynamics
The movement of 1,3,6-TCDD through the atmosphere is a critical component of its distribution in the environment. This transport can occur over vast distances, leading to its presence in diverse global ecosystems. nih.govacs.org
In the atmosphere, 1,3,6-TCDD exists in both a vapor phase and adsorbed to airborne particulate matter. nih.gov The distribution between these two phases is largely determined by the compound's vapor pressure and the ambient temperature. osti.gov As a trichlorinated dioxin, 1,3,6-TCDD has a volatility that allows it to be present in both the vapor and particle-bound phases, unlike more highly chlorinated dioxins which are almost exclusively found on particles. nih.gov This partitioning is crucial as it influences the mode and distance of atmospheric transport. nih.gov While the vapor phase allows for more rapid and widespread dispersal, the particulate phase is subject to gravitational settling and other depositional forces. nih.gov
The removal of 1,3,6-TCDD from the atmosphere occurs through dry and wet deposition. nih.gov Dry deposition involves the transfer of the compound to the Earth's surface in the absence of precipitation and occurs for both vapor-phase and particle-bound forms. nih.govcore.ac.uk Vapor-phase 1,3,6-TCDD can be directly deposited onto surfaces like vegetation and soil. nih.gov Particle-bound 1,3,6-TCDD is removed through gravitational settling and turbulent diffusion. nih.gov
Wet deposition, the removal of the compound from the atmosphere via precipitation, is considered the most efficient removal process for particle-bound dioxins. nih.govcore.ac.uk 1,3,6-TCDD can be scavenged by rain, snow, and fog, either dissolved in the water or associated with particulate matter within the precipitation. nih.govcore.ac.uk Studies on general polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have shown that wet deposition is a major pathway for the entry of these compounds into aquatic and terrestrial ecosystems. core.ac.ukaaqr.org The efficiency of wet deposition is often linked to the degree of chlorination, with more highly chlorinated congeners being more efficiently removed. core.ac.uk
Table 1: Atmospheric Deposition Characteristics of PCDD/Fs This table presents generalized data for Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) to illustrate the principles of deposition, as specific data for 1,3,6-TCDD is limited.
| Deposition Type | Contributing Phase(s) | Primary Removal Mechanism | Relative Importance |
|---|---|---|---|
| Dry Deposition | Vapor and Particulate | Gravitational settling, turbulent diffusion, direct surface interaction | Can be a significant, continuous process, particularly for vapor-phase and smaller particles. nih.govcore.ac.uk |
| Wet Deposition | Vapor and Particulate | Scavenging by rain, snow, and fog | Highly efficient for particle-bound compounds; often the dominant removal pathway during precipitation events. nih.govcore.ac.ukaaqr.org |
Aquatic System Distribution and Exchange
Once deposited, 1,3,6-TCDD enters aquatic ecosystems where its fate is governed by its low water solubility and strong tendency to adsorb to organic matter. epa.govnih.gov
In the water column, 1,3,6-TCDD partitions between the dissolved phase and suspended particulate matter. nih.gov Due to its hydrophobic nature, only a small fraction of the compound will be truly dissolved in water. nih.gov The majority will quickly adhere to suspended solids and organic carbon. nih.govepa.gov This partitioning is described by the soil/water partition coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). acs.org While specific, experimentally determined values for 1,3,6-TCDD are not consistently reported, its chemical structure suggests a high affinity for particulate matter. nih.gov For the closely related and extensively studied 2,3,7,8-TCDD, the log octanol-water partition coefficient (log Kow), a proxy for hydrophobicity, ranges from approximately 6.5 to 8.0, indicating a very strong tendency to partition out of water. epa.govca.gov
The strong association of 1,3,6-TCDD with particulate matter leads to its removal from the water column through sedimentation. nih.gov As particles settle, they carry the adsorbed dioxin to the bottom sediments, which become the primary reservoir for these compounds in aquatic systems. epa.govoup.com An outdoor aquatic system study on the related 1,3,6,8-tetrachlorodibenzo-p-dioxin (B1208470) (1,3,6,8-T4CDD) found that sediments were the major sink, accounting for a significant percentage of the added compound. oup.com
However, these sediments are not necessarily a permanent sink. Processes such as bioturbation (mixing of sediments by organisms), currents, and storm events can lead to the resuspension of contaminated sediments. epa.gov This resuspension can reintroduce 1,3,6-TCDD into the water column, making it available again for transport and biological uptake. epa.gov
Rivers are major conduits for the transport of dioxins from terrestrial and atmospheric sources to larger water bodies like estuaries and oceans. researchgate.net 1,3,6-TCDD, bound to suspended sediments, can be transported long distances downstream. nih.gov
In estuaries, the mixing of freshwater and saltwater creates complex geochemical conditions that can influence the fate of dioxins. researchgate.net Changes in salinity and the presence of high levels of organic matter can affect the partitioning behavior of these compounds. researchgate.net Studies on PCDD/Fs in estuarine environments, such as the Hudson River and various North Sea estuaries, have shown that industrial and urban areas along rivers can be significant sources of dioxin contamination to the coastal zone. osti.govcapes.gov.br The transport and deposition patterns in these dynamic systems determine the ultimate distribution and accumulation of compounds like 1,3,6-TCDD in coastal and marine sediments. nih.govcapes.gov.br
Table 2: Aquatic Fate and Transport Processes for 1,3,6-Trichlorodibenzo-p-dioxin
| Process | Description | Key Influencing Factors |
|---|---|---|
| Partitioning | Distribution between dissolved and particulate phases in the water column. nih.gov | Hydrophobicity (high Log Kow), organic carbon content of particles. epa.govacs.org |
| Sedimentation | Removal from the water column to bottom sediments via settling of particulate matter. nih.govoup.com | Particle size, water flow velocity, water column depth. |
| Resuspension | Remobilization of sediment-bound contaminants back into the water column. epa.gov | Bottom currents, storm events, bioturbation, shipping traffic. |
| Riverine/Estuarine Transport | Downstream movement of dissolved and (primarily) particle-bound contaminants. researchgate.netcapes.gov.br | River flow rate, sediment load, tidal mixing, salinity gradients. researchgate.net |
Terrestrial System Mobility and Sequestration of this compound
The movement and long-term storage of this compound within terrestrial ecosystems are governed by a complex interplay of physical and chemical properties of the compound and the characteristics of the surrounding soil, water, and biological organisms.
Soil Adsorption, Desorption, and Leaching
The mobility of chlorinated dibenzo-p-dioxins in soil is exceptionally low due to their strong tendency to adsorb to soil particles. cdc.gov This behavior is largely dictated by the compound's low water solubility and high affinity for organic matter. usda.gov
Detailed studies on various tetrachlorodibenzo-p-dioxin (TCDD) isomers reveal that they bind tightly to soils, particularly those with high organic carbon content. usda.govosti.gov For instance, research on nontoxic TCDD isomers demonstrated that while it took longer to reach adsorption equilibrium in soils with higher organic matter, the binding was ultimately stronger. usda.govosti.gov This strong adsorption significantly limits the potential for these compounds to be released back into the soil solution (desorption) or to be transported downward through the soil profile with infiltrating water (leaching). usda.govepa.gov
Column studies have shown that the vast majority of TCDDs are retained in the upper few centimeters of the soil. usda.gov Any minor transport that does occur is thought to be facilitated by the movement of small colloidal particles to which the dioxins are attached. usda.gov The amount of TCDD that leaches through the soil is inversely related to the soil's organic matter content; soils with more organic matter retain more of the dioxin. usda.gov The strong binding to soil particles means that leaching is generally not a significant transport pathway for these compounds. epa.gov
Table 1: Factors Influencing Soil Sorption of TCDD Isomers
| Factor | Influence on Sorption | Research Finding | Citation |
|---|---|---|---|
| Soil Organic Matter | Positive Correlation | TCDDs are more tightly bound to soils with high organic matter content. usda.govosti.gov A longer contact time is needed to reach equilibrium in such soils. osti.gov | usda.govosti.gov |
| Soil Surface Area | Positive Correlation | The amount of 1,4,7,8-TCDD sorbed to soil was found to be directly related to the soil's surface area. | osti.gov |
| Contact Time | Variable | In soils with low organic matter, the aqueous concentration of TCDDs decreases rapidly within the first 48 hours. In high organic matter soils, a longer time is required to approach sorption equilibrium. | osti.gov |
| Particle Association | Facilitates Minor Transport | Limited transport through soil columns is thought to occur via dioxins attaching to mobile colloidal clay particles. usda.gov | usda.gov |
Volatilization from Soil and Water Surfaces
Volatilization, the process by which a substance evaporates from a surface, can be a removal mechanism for dioxins from soil and water, particularly under warm conditions. epa.govnih.gov However, for compounds like TCDDs, this process is significantly constrained by their low vapor pressure and strong adsorption to soil and sediment. epa.govresearchgate.net
While the volatilization half-life of 2,3,7,8-TCDD from a water column alone has been estimated to be around 46 days, this timeframe is drastically extended when the effects of adsorption to sediment are considered, with a predicted half-life of over 50 years. epa.gov This indicates that the vast majority of the compound in aquatic systems will be bound to sediment, making it unavailable for volatilization. epa.gov
On terrestrial surfaces, volatilization may be a more relevant process for dioxins present right at the soil surface. epa.govnih.gov The persistence half-life of TCDD on soil surfaces can range from less than one year to three years, with volatilization being a contributing factor to this loss. epa.govnih.gov However, for dioxins located deeper within the soil profile, half-lives can extend to as long as 12 years, as they are shielded from the surface conditions that promote volatilization. epa.govnih.gov
Table 2: Estimated Volatilization Half-Life of 2,3,7,8-TCDD
| Environmental Compartment | Condition | Estimated Half-Life | Citation |
|---|---|---|---|
| Water Column | Without sediment adsorption | 46 days | epa.gov |
| Water Column | With sediment adsorption | >50 years | epa.gov |
| Soil Surface | Varies with conditions | <1 to 3 years | epa.govnih.gov |
| Soil Interior | Shielded from surface | Up to 12 years | epa.govnih.gov |
Plant Uptake and Translocation within Terrestrial Biota
The uptake of dioxins from the soil by plants is a potential pathway for entry into the terrestrial food chain. This process involves two primary mechanisms: root uptake and subsequent movement (translocation) to the shoots, and the deposition of airborne particles onto the surfaces of leaves and stems.
Research on various agricultural crops has explored the dynamics of root uptake and translocation for different dioxin congeners. A study involving hydroponic exposure of 12 crop species to a mixture of dioxins, including 1,3,6,8-tetrachlorodibenzo-p-dioxin (1,3,6,8-TeCDD), found that the root concentration factor (RCF) was logarithmically correlated with the lipid content in the plant roots. nih.gov This suggests that plants with higher root lipid content can accumulate more dioxins from the surrounding environment. nih.gov
Once absorbed by the roots, the ability of the dioxin to move into the stems and leaves (translocation) varies significantly among plant species. nih.gov This is often quantified using the transpiration stream concentration factor (TSCF). For 1,3,6,8-TeCDD, plants of the genus Cucurbita (such as zucchini and pumpkin) showed the highest capacity for translocation. nih.gov In contrast, for many other crops like maize, soybean, and rice, translocation was found to be an insignificant contamination pathway for the shoot tissues. nih.gov Other research confirms that for many plant species, the bioaccumulation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in roots and shoots is negligible compared to the initial concentration in the soil. acs.org
Table 3: Transpiration Stream Concentration Factor (TSCF) for 1,3,6,8-TeCDD in Various Crops
| Plant Species | Genus | TSCF Value | Translocation Ability | Citation |
|---|---|---|---|---|
| Zucchini | Cucurbita | 0.0089 | Higher | nih.gov |
| Pumpkin | Cucurbita | 0.0064 | Higher | nih.gov |
| Towel Gourd | Luffa | 0.0027 | Moderate | nih.gov |
| Wheat | Triticum | 0.0013 | Low | nih.gov |
| Sorghum | Sorghum | 0.0012 | Low | nih.gov |
| Cucumber | Cucumis | 0.0010 | Low | nih.gov |
Inter-Compartmental Exchange and Cycling
The environmental journey of this compound involves continuous movement and exchange between major environmental compartments: air, water, and soil. nih.gov As persistent organic pollutants, chlorinated dioxins can undergo long-range atmospheric transport, allowing them to be deposited in regions far from their original source. cdc.gov
The cycle often begins with release into the atmosphere from combustion sources. cdc.gov In the atmosphere, dioxins exist in both the vapor phase and adsorbed to particulate matter. cdc.gov They are removed from the atmosphere through wet and dry deposition, settling onto soil and water bodies. epa.gov
Once in aquatic systems, the very low water solubility of these compounds causes them to partition from the water and adsorb strongly to suspended particles and bottom sediments. epa.gov This makes aquatic sediments a major environmental sink for dioxins. epa.gov
In the terrestrial environment, dioxins are tightly bound to soil particles, especially in the organic-rich topsoil layer. usda.govresearchgate.net From the soil, they can be subject to several transport processes:
Resuspension: Soil particles containing dioxins can be resuspended into the atmosphere by wind.
Surface Runoff: Erosion and runoff from rainfall can transport contaminated soil particles into adjacent water bodies.
Volatilization: As discussed previously, some portion may slowly volatilize from the soil surface back into the atmosphere. epa.gov
Biota Uptake: Plants can absorb small amounts from the soil, introducing the compound into the food web. nih.gov
This complex cycling, characterized by strong binding to solids and slow degradation, contributes to the long-term persistence and widespread distribution of dioxins in the global environment. cdc.govnih.gov
Environmental Degradation and Transformation of 1,3,6 Trichlorodibenzo P Dioxin
Photodegradation Pathways
Photodegradation involves the breakdown of chemical compounds by light energy. For 1,3,6-TrCDD, this can occur directly through the absorption of solar radiation or be accelerated by the presence of other substances in photocatalytic processes.
Direct Photolysis Mechanisms and Quantum Yields
Direct photolysis is a key process in the environmental degradation of chlorinated dibenzo-p-dioxins. This process involves the absorption of ultraviolet (UV) radiation, which leads to the cleavage of the carbon-chlorine bonds. The primary mechanism is reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom, typically from the solvent or surrounding medium. The efficiency of this photochemical reaction is measured by the quantum yield, which represents the number of molecules that react for each photon of light absorbed.
| Compound | Solvent/Medium | Quantum Yield (Φ) |
| 1,3,6-Trichlorodibenzo-p-dioxin | n-Hexane | 0.0011 |
| This compound | Water-acetonitrile | 0.00068 |
This table presents quantum yield data for the direct photolysis of this compound in different media.
Photocatalytic Degradation Processes
Photocatalytic degradation enhances the breakdown of 1,3,6-TrCDD, often utilizing semiconductor materials like titanium dioxide (TiO2). When TiO2 is exposed to UV light, it generates highly reactive oxygen species, such as hydroxyl radicals, which can effectively degrade persistent organic pollutants. Research has shown that the photocatalytic degradation of various polychlorinated dibenzo-p-dioxins (PCDDs) on TiO2 surfaces is a viable remediation technique. The process involves the adsorption of the dioxin molecule onto the catalyst surface, followed by attack from the photogenerated reactive species, leading to its decomposition.
Identification of Photolytic By-products and Cross-Coupling Effects
The photolysis of 1,3,6-TrCDD results in the formation of less chlorinated dibenzo-p-dioxins as the primary by-products. Stepwise dechlorination leads to the formation of dichlorodibenzo-p-dioxins and subsequently monochlorodibenzo-p-dioxin. For instance, the photolysis of 1,3,6-TrCDD can yield 1,3-dichlorodibenzo-p-dioxin (B1616466) and 1,6-dichlorodibenzo-p-dioxin. In addition to dechlorination, there is potential for cross-coupling reactions, where photolytically generated radicals combine with other molecules present in the environment. These reactions can lead to the formation of different, sometimes more complex, chemical structures.
Biodegradation Mechanisms
Biodegradation relies on the metabolic processes of microorganisms to break down organic compounds. Both bacteria and fungi have demonstrated the ability to degrade 1,3,6-TrCDD, particularly through dechlorination and ring cleavage mechanisms.
Aerobic and Anaerobic Microbial Dechlorination
Microbial activity plays a crucial role in the natural attenuation of PCDDs in soils and sediments. Under anaerobic (oxygen-free) conditions, a process known as reductive dechlorination can occur, where bacteria use the chlorinated dioxin as an electron acceptor, removing chlorine atoms. This process has been observed to transform higher chlorinated dioxins into lower chlorinated, and often less toxic, congeners. Aerobic (oxygen-present) bacteria can also contribute to the degradation of PCDDs. Some bacteria are capable of co-metabolizing lower chlorinated dioxins, meaning they can break them down in the presence of another primary food source. This process often involves dioxygenase enzymes that can initiate the breakdown of the aromatic rings.
Microbial Community Dynamics in Dioxin Transformation
The transformation of chlorinated dibenzo-p-dioxins, including trichlorinated congeners, is significantly influenced by the composition and activity of microbial communities. Both anaerobic and aerobic microorganisms have demonstrated the capacity to degrade these persistent compounds, often through distinct metabolic pathways.
Under anaerobic conditions, reductive dechlorination is a key process. Anaerobic enrichment cultures containing Dehalococcoides species have been shown to reductively dehalogenate 1,2,4-trichlorodibenzo-p-dioxin (B167082) (1,2,4-TrCDD) and 1,2,3-trichlorodibenzo-p-dioxin (B1347032) (1,2,3-TrCDD). nih.gov In these cultures, dechlorination occurs almost exclusively at peripheral (non-lateral) positions. nih.gov For instance, 1,2,4-TrCDD is transformed into 1,3-dichlorodibenzo-p-dioxin (1,3-DiCDD) and subsequently to 2-monochlorodibenzo-p-dioxin (2-MCDD). nih.gov The growth of Dehalococcoides in these cultures, measured by the increase in 16S rRNA gene copies per micromole of chloride released, suggests that these organisms can use chlorinated dioxins for dehalorespiration. nih.gov
Aerobic degradation is often facilitated by bacteria possessing dioxygenase enzymes, which are typically involved in the metabolism of aromatic compounds. Studies on soil contaminated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) have highlighted the role of specific bacterial genera. nih.gov Bacterial communities dominated by genera such as Bordetella, Sphingomonas, Proteiniphilum, and Rhizobium have shown a correlation with increased degradation of 2,3,7,8-TCDD. nih.gov Members of the genus Sphingomonas, in particular, have been widely reported to degrade various dioxin congeners, including di-, tri-, tetra-, and hexachlorodibenzo-p-dioxins, making them strong candidates for bioremediation. nih.gov The presence of other aromatic compounds, such as the herbicides 2,4-D and 2,4,5-T, may stimulate indigenous microbial populations to metabolize dioxins. nih.gov
Fungi, particularly white-rot and brown-rot fungi, also play a role in dioxin degradation. The brown-rot fungus Aspergillus aculeatus has been observed to remove up to 21% of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) in a 30-day liquid broth incubation. nih.gov White-rot fungi produce potent extracellular lignin-modifying enzymes (LMEs), such as laccases and manganese peroxidases, which have broad substrate specificity. vu.nl These enzymes can degrade a wide array of persistent pollutants. A Rigidoporus sp. isolate, which produces high levels of laccase, was found to degrade 77.4% of 2,3,7,8-TCDD in a 36-day period. vu.nl
The dynamics of the microbial community are critical. The addition of certain carbon and energy sources can either stimulate or inhibit degradation. For example, while dimethyl sulfoxide (B87167) (DMSO) as a sole carbon source led to 95% degradation of 2,3,7,8-TCDD in 60 days, the addition of amino acids, sodium lactate, and sodium acetate (B1210297) halted the degradation process entirely. nih.gov This suggests that degradation may be most effective when bacterial communities are in a state of relative starvation, which may promote the use of the contaminant as a substrate. nih.gov
Table 1: Microbial Genera Implicated in Dioxin Degradation
| Microbial Genus | Type | Transformation Process | Dioxin Congeners Studied |
|---|---|---|---|
| Dehalococcoides | Anaerobic Bacteria | Reductive Dechlorination | 1,2,3-TrCDD, 1,2,4-TrCDD |
| Sphingomonas | Aerobic Bacteria | Dioxygenase Attack | Various, including TCDD and HxCDD |
| Bordetella | Aerobic Bacteria | Co-metabolism | 2,3,7,8-TCDD |
| Proteiniphilum | Anaerobic Bacteria | Not specified, correlation observed | 2,3,7,8-TCDD |
| Rhizobium | Aerobic Bacteria | Not specified, correlation observed | 2,3,7,8-TCDD |
| Aspergillus | Brown-rot Fungi | Fungal Metabolism | 1,2,3,4-TCDD |
| Rigidoporus | White-rot Fungi | Enzymatic (Laccase) Degradation | 2,3,7,8-TCDD |
Biostimulation and Bioaugmentation Strategies
Bioremediation of dioxin-contaminated sites can be enhanced through biostimulation and bioaugmentation. These strategies aim to overcome the limitations that often hinder the natural attenuation of these pollutants. medcraveonline.com
Biostimulation involves the addition of nutrients, electron donors, or other rate-limiting substances to stimulate the activity of indigenous microbial populations capable of degrading the target contaminant. medcraveonline.com This is often a cost-effective and eco-friendly approach. medcraveonline.com For hydrocarbon-contaminated soils, biostimulation has proven to be highly efficient, significantly accelerating the rate of decontamination by improving the nutrient balance for hydrocarbonoclastic microbes. nih.govescholarship.org In the context of dioxin degradation, the controlled addition of specific carbon sources can be considered a biostimulation strategy. Research has shown that providing a simple carbon source like dimethyl sulfoxide (DMSO) can support the growth of dioxin-degrading communities, while more complex nutrient additions may inhibit the process. nih.gov The success of biostimulation lies in optimizing environmental conditions to favor the metabolic pathways that lead to contaminant degradation.
Bioaugmentation is the introduction of specific, pre-selected microbial strains or consortia with proven degradative capabilities to a contaminated site. medcraveonline.com This approach is particularly useful when the indigenous microbial population lacks the necessary enzymatic machinery to transform the contaminant or when the degradation rate is too slow. Fungi, such as Trichoderma sp., have been used in bioaugmentation protocols for soils contaminated with high molecular weight hydrocarbons, showing significant degradation within 60 days. nih.gov For dioxin remediation, bioaugmentation could involve the introduction of highly efficient degraders like Sphingomonas species or ligninolytic fungi like Rigidoporus sp. nih.govvu.nl
Comparing the two strategies in a field experiment on hydrocarbon-contaminated soil, biostimulation led to a 70% reduction in high molecular weight hydrocarbons after 60 days, whereas bioaugmentation achieved a 55% reduction in the same timeframe. nih.gov Natural attenuation only resulted in a 45% removal. nih.gov This suggests that for some contaminants, enhancing the capabilities of the adapted, indigenous microbial community can be more effective than introducing external strains. nih.gov A combined approach, where bioaugmentation is followed by biostimulation to support the growth and activity of the introduced microorganisms, can also be a powerful remediation strategy.
Table 2: Comparison of Remediation Strategies for Organic Pollutants
| Strategy | Description | Key Principle | Example Application |
|---|---|---|---|
| Biostimulation | Addition of rate-limiting nutrients or electron donors to stimulate native microbes. medcraveonline.com | Enhance existing microbial activity. medcraveonline.com | Addition of nitrogen and phosphorus to oil-contaminated soil to boost hydrocarbon degradation. nih.gov |
| Bioaugmentation | Introduction of specific microorganisms with desired degradative capabilities. medcraveonline.com | Introduce new or more efficient metabolic pathways. medcraveonline.com | Inoculation of soil with Trichoderma sp. to degrade toxic hydrocarbons. nih.gov |
Chemical Transformation Processes
Advanced Oxidation Processes (AOPs) for Degradation (e.g., Ozonation, Fenton, UV/H₂O₂)
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to oxidize and degrade recalcitrant organic pollutants. escholarship.orgnih.gov
Fenton's Reagent (Fe²⁺/H₂O₂) : The Fenton process involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. nih.gov This system has been shown to be effective in transforming 2,3,7,8-TCDD. researchgate.net In one study, applying Fenton's reagent to a soil slurry resulted in the transformation of up to 99% of the TCDD. researchgate.net The oxidation byproducts included less-chlorinated and less-toxic compounds like chlorophenols and chlorobenzenes, which are more amenable to subsequent biodegradation. researchgate.net The efficiency of the Fenton process can be limited by the need for acidic conditions (pH < 4) to keep the iron in its soluble, active form. nih.gov Variations like the zero-valent iron (ZVI)/persulfate system are being explored to overcome this limitation. nih.gov
UV/H₂O₂ : This process uses ultraviolet (UV) radiation to cleave hydrogen peroxide molecules, generating hydroxyl radicals. escholarship.org The UV/H₂O₂ system is effective for degrading a range of persistent pollutants in aqueous solutions. nih.govepa.gov Studies on various polychlorinated dibenzo-p-dioxins (PCDDs) demonstrated that this method could completely degrade tetra-, penta-, and hexachlorodibenzo-p-dioxins within 120 minutes under optimal conditions. nih.gov The degradation rates were observed to decrease as the number of chlorine atoms on the dioxin molecule increased. nih.gov The degradation mechanism appears to be initiated by hydroxyl radical attack rather than reductive dechlorination, as less-chlorinated dioxin intermediates were not detected. nih.gov For TCDD, the primary intermediate identified was 4,5-dichlorocatechol. nih.gov
Table 3: Efficiency of AOPs on Dioxin Congeners
| AOP Method | Dioxin Congener | Matrix | Degradation Efficiency/Rate | Reference |
|---|---|---|---|---|
| Fenton's Reagent | 2,3,7,8-TCDD | Soil Slurry | Up to 99% transformation | researchgate.net |
| UV/H₂O₂/Fe(II) | TeCDD, PeCDD, HxCDD | Aqueous Solution | Complete degradation within 120 min | nih.gov |
| UV/TiO₂ | 2,3,7,8-TCDD | TiO₂ Film | Reaction rate constant: 0.3256 h⁻¹ | iaea.org |
| UV/TiO₂ | 1,2,3,6,7,8-HxCDD | TiO₂ Film | Reaction rate constant: 0.2474 h⁻¹ | iaea.org |
Hydrolysis and Other Abiotic Reactions
While AOPs represent engineered treatment systems, other abiotic reactions contribute to the natural transformation of dioxins in the environment.
Photodegradation (Photolysis) : The absorption of solar radiation can lead to the breakdown of dioxin molecules, a process known as photolysis. This is considered an important transformation process on terrestrial and aquatic surfaces. nih.gov The photolysis half-life of 2,3,7,8-TCDD at a water's surface is estimated to range from 21 hours in summer to 118 hours in winter. nih.gov On soil surfaces, the persistence half-life can be less than one year, though it increases significantly to over 10 years in deeper soils where light cannot penetrate. nih.govca.gov Photodegradation typically proceeds via reductive dechlorination, where a chlorine atom is removed and replaced with a hydrogen atom. For example, the direct photolysis of 1,2,3,6,7,8-HxCDD has been shown to yield 1,2,3,7,8-PeCDD and subsequently 2,3,7,8-TCDD. iaea.org
Hydrolysis : Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. While chlorinated dioxins are generally resistant to hydrolysis due to their chemical stability and low water solubility, it is a potential, albeit slow, degradation pathway under certain environmental conditions. ca.govcdc.gov The strong carbon-chlorine bonds and the stable ether linkages of the dioxin structure make them less susceptible to hydrolysis compared to other chlorinated hydrocarbons.
Other Abiotic Reactions : Abiotic degradation can also occur through reactions with naturally occurring minerals in soil and sediment. navy.mil Minerals such as mackinawite (FeS) and magnetite (Fe₃O₄) can facilitate the reductive dechlorination of chlorinated compounds. navy.mil These processes, sometimes referred to as biologically-mediated abiotic degradation, occur when microbial activity creates reducing conditions and produces reactive mineral species that then chemically degrade the contaminant. navy.mil While specific data for 1,3,6-TrCDD is limited, this pathway is a recognized degradation route for many chlorinated organic solvents and pesticides. navy.mil
Compound Index
Table 4: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | 1,3,6-TrCDD |
| 1,2,3-Trichlorodibenzo-p-dioxin | 1,2,3-TrCDD |
| 1,2,4-Trichlorodibenzo-p-dioxin | 1,2,4-TrCDD |
| 1,3-Dichlorodibenzo-p-dioxin | 1,3-DiCDD |
| 2-Monochlorodibenzo-p-dioxin | 2-MCDD |
| 1,2,3,4-Tetrachlorodibenzo-p-dioxin | 1,2,3,4-TCDD |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | 2,3,7,8-TCDD |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 1,2,3,7,8-PeCDD |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | 1,2,3,6,7,8-HxCDD |
| 2,4-Dichlorophenoxyacetic acid | 2,4-D |
| 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-T |
| 4,5-Dichlorocatechol | |
| Dimethyl sulfoxide | DMSO |
| Hydrogen Peroxide | H₂O₂ |
| Iron (II) / Ferrous iron | Fe²⁺ |
| Mackinawite | FeS |
| Magnetite | Fe₃O₄ |
| Hydroxyl Radical | •OH |
Ecological Dynamics and Ecotoxicological Implications of 1,3,6 Trichlorodibenzo P Dioxin
Bioaccumulation and Biomagnification in Environmental Food Webs
Polychlorinated dibenzo-p-dioxins (PCDDs), including 1,3,6-Trichlorodibenzo-p-dioxin (1,3,6-TCDD), are a class of persistent organic pollutants known for their lipophilic nature, which leads to their accumulation in the fatty tissues of organisms. epa.gov This characteristic drives the processes of bioaccumulation, the net accumulation of a chemical by an aquatic organism from all exposure routes, including water, sediment, and food, and biomagnification, the increasing concentration of a chemical in organisms at successively higher levels in a food chain. epa.govepa.gov
The tendency of these compounds to bioaccumulate is influenced by their low water solubility and high octanol-water partition coefficient (Kow). waterquality.gov.auepa.gov For instance, the highly toxic 2,3,7,8-TCDD has a log Kow of approximately 6.2 to 7.0, indicating a strong preference for lipids over water. waterquality.gov.auepa.govwaterquality.gov.au While specific data for 1,3,6-TCDD is less abundant, its chemical structure suggests similar lipophilic properties. The persistence of these compounds in the environment, resisting biological and chemical breakdown, further contributes to their potential for bioaccumulation. waterquality.gov.au
Trophic Transfer in Aquatic Ecosystems
In aquatic environments, PCDDs are readily adsorbed to sediment and particulate matter. waterquality.gov.aucapes.gov.br This makes them available for uptake by benthic organisms, which then serve as a food source for higher trophic levels. The transfer of these compounds through the food web is a significant route of exposure for many aquatic species. researchgate.net
Studies on various dioxin congeners have demonstrated their potential for trophic transfer. For example, research on 2,3,7,8-TCDD has shown that while it accumulates in aquatic organisms, it may not always biomagnify in fish due to factors like biotransformation. epa.gov However, significant biomagnification has been observed between fish and fish-eating birds. epa.gov
The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water alone, is a key indicator of bioaccumulation potential. ca.gov For 2,3,7,8-TCDD, measured BCFs in fish have ranged from 390 to 13,000, and in some cases, as high as 128,000. epa.govwaterquality.gov.au Research on 1,3,6,8-tetrachlorodibenzo-p-dioxin (B1208470) (a closely related isomer) in an outdoor aquatic system showed rapid loss from the water column, with accumulation in sediment and vegetation. capes.gov.broup.com
Bioconcentration Factors (BCFs) for Selected Dioxin Congeners in Fish
| Compound | Species | BCF Value | Reference |
|---|---|---|---|
| 2,3,7,8-TCDD | Fish (general) | 390 - 13,000 | waterquality.gov.au |
| 2,3,7,8-TCDD | Fish (experimental) | 37,900 - 128,000 | epa.gov |
| 2,3,7,8-TCDF | Rainbow Trout | 2,455 - 6,049 | nm.gov |
Accumulation in Terrestrial Organisms
In terrestrial ecosystems, dioxins primarily bind to soil, particularly soils with high organic matter content. usda.gov The transport of these compounds through the soil is generally low, with most remaining in the upper layers. usda.gov However, uptake by plants can occur, providing a pathway for entry into the terrestrial food web.
Studies have shown that root uptake of dioxins by plants can be a pathway for their accumulation. epa.gov For example, research on various plant species has investigated their ability to take up and, in some cases, contribute to the degradation of PCDD/Fs in contaminated soil. acs.org Once in plant tissues, these compounds can be transferred to herbivores and subsequently to carnivores.
The accumulation of dioxins in terrestrial animals, including mammals and birds, has been documented. epa.govnih.gov For instance, after consumption of contaminated feed, dioxins tend to accumulate in the fat tissue and liver of poultry and mammals. nih.gov The biomagnification factor (BMF), which quantifies the increase in concentration from diet to consumer, has been determined for some dioxin congeners in terrestrial food chains. For example, log BMFs of 1.18 to 1.70 were determined for mink fed 1,2,3,4,6,7,8-HeptaCDD. epa.gov
Ecotoxicological Endpoints in Non-Human Organisms
The toxicity of PCDDs varies significantly among different isomers and species. nih.govcdc.gov Generally, isomers with four to six chlorine atoms, particularly those with lateral chlorine substitution, exhibit the highest biological activity and toxicity. nih.gov The primary mechanism of toxicity for many dioxin-like compounds involves binding to the aryl hydrocarbon receptor (AhR), which leads to a cascade of altered gene expression and subsequent adverse effects. nih.govnih.gov
Effects on Aquatic Biota
Fish are particularly sensitive to the toxic effects of dioxins, especially during their early life stages. waterquality.gov.aunih.gov Exposure to 2,3,7,8-TCDD has been shown to cause a range of developmental effects in fish, including yolk sac edema, craniofacial malformations, stunted growth, and post-hatch mortality. nih.gov
Acute toxicity for some freshwater fish species exposed to 2,3,7,8-TCDD occurs at concentrations greater than 1.0 µg/L. waterquality.gov.au However, chronic effects and impacts on early life stages can occur at much lower concentrations, often in the nanogram per liter (ng/L) range. waterquality.gov.au For example, the lowest observed effect concentration (LOEC) for growth inhibition in rainbow trout eggs exposed to 2,3,7,8-TCDD is less than 0.1 ng/L. waterquality.gov.au
While much of the available data focuses on 2,3,7,8-TCDD, other congeners also exhibit toxicity. For instance, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) has been shown to induce similar effects on survival, growth, and behavior in rainbow trout, with a no-observed-effect concentration (NOEC) for survival of 1.79 ng/L. nm.gov Information on the toxicity of dioxins to aquatic invertebrates is more limited. nih.gov
Ecotoxicological Endpoints for 2,3,7,8-TCDD in Aquatic Organisms
| Organism | Endpoint | Concentration | Reference |
|---|---|---|---|
| Freshwater Fish (various) | Acute Toxicity (LC50) | > 1.0 µg/L | waterquality.gov.au |
| Rainbow Trout (Oncorhynchus mykiss) - eggs | Growth Inhibition (LOEC) | < 0.1 ng/L | waterquality.gov.au |
| Rainbow Trout (Oncorhynchus mykiss) - fry | Delayed Mortality, Retarded Growth | 10 - 100 ng/L (96-hr exposure) | nm.gov |
| Pike (Esox lucius) - early life stages | Decreased Growth | 0.1 ng/L (96-hr exposure) | waterquality.gov.au |
Impacts on Terrestrial Fauna
Dioxins are known to cause a wide range of toxic effects in terrestrial animals, including immunotoxicity, hepatotoxicity, neurotoxicity, reproductive and developmental defects, and carcinogenicity. nih.govnih.gov The sensitivity to the lethal effects of TCDD varies dramatically between species. wikipedia.orgnih.gov
Developmental and reproductive toxicities are among the most sensitive endpoints. epa.govepa.gov In rats, for example, in utero exposure to TCDD can lead to reduced size or absence of molar teeth in offspring. nih.gov Studies on birds have also shown adverse developmental effects from dioxin exposure. epa.gov
Chronic exposure to dioxins can lead to a condition known as wasting syndrome, characterized by progressive weight loss. cdc.gov Other documented effects in laboratory animals include thymic atrophy, liver damage, and impacts on the endocrine system. cdc.gov
Effects on Plant Physiology and Growth
The direct toxic effects of dioxins on plant physiology and growth are less well-documented compared to animals. nih.gov However, the uptake of these compounds from contaminated soil by plants is a recognized phenomenon. epa.gov
Some research has focused on the potential for plants to contribute to the remediation of dioxin-contaminated soils, a process known as rhizoremediation. acs.org Studies have shown that certain plant species can enhance the degradation of PCDD/Fs in the soil around their roots. acs.org For example, Festuca arundinacea (tall fescue) has been shown to significantly reduce the concentration of several PCDD/F congeners in contaminated soil. acs.org While this indicates an interaction between the plants and the compounds, it is primarily a soil remediation effect rather than a direct measure of plant toxicity. The bioaccumulation in the plant biomass itself is often negligible in these studies, suggesting that the primary impact is on the soil environment rather than direct toxicity to the plant. acs.org
Comparative Ecotoxicology of Trichlorodioxin Isomers
The toxicity of polychlorinated dibenzo-p-dioxins is highly dependent on the number and position of chlorine atoms. The most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), serves as the benchmark for assessing the toxicity of other dioxin-like compounds. epa.gov Isomers of trichlorodibenzo-p-dioxin, including this compound, exhibit varying degrees of toxicity.
The ecotoxicological effects of these isomers are primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR). The binding affinity to this receptor is a key determinant of a compound's potential to elicit a toxic response. Research comparing different dioxin congeners has shown that even small changes in the chlorine substitution pattern can lead to significant differences in toxic potency. nih.gov
A comparison of the carcinogenic effects of TCDD in different rat strains highlighted that even within the same species, biological responses to dioxin exposure can vary, suggesting a complex interplay of genetic and environmental factors. nih.gov
| Isomer | Relative Potency (Compared to TCDD) | Key Ecotoxicological Effects |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1.0 | Carcinogenicity, immunotoxicity, developmental toxicity |
| 1,2,3-Trichlorodibenzo-p-dioxin (B1347032) | Varies by species and endpoint | Binds to AhR, contributes to dioxin-like toxicity |
| This compound | Lower than TCDD | Data on specific ecotoxicological endpoints are limited |
| Other Trichlorodioxin Isomers | Varies | Contribute to the total toxic equivalency of mixtures |
Quantitative Structure-Activity Relationships (QSARs) in Ecotoxicology
Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the biological activity of chemical compounds based on their molecular structure. scholarsresearchlibrary.comecetoc.org In ecotoxicology, QSARs are valuable tools for estimating the toxicity of chemicals like this compound, particularly when experimental data are scarce. nih.gov
The development of QSAR models for dioxins involves identifying molecular descriptors that correlate with their toxic effects. nih.gov These descriptors can include electronic properties, steric factors, and hydrophobicity, all of which influence a molecule's ability to interact with biological targets like the AhR. scholarsresearchlibrary.com
Several studies have successfully applied QSAR models to predict the toxicity of various dioxin congeners. scholarsresearchlibrary.comacs.org These models are built using experimental data from a set of known compounds and then validated to ensure their predictive accuracy. scholarsresearchlibrary.com For trichlorodioxin isomers, QSARs can help to:
Predict their binding affinity to the AhR.
Estimate their potential for bioaccumulation in organisms.
The use of QSARs in ecotoxicology is a cost-effective and ethical alternative to extensive animal testing, allowing for the rapid screening of large numbers of chemicals. ecetoc.orgnih.gov
| Descriptor Type | Examples | Relevance to Dioxin Toxicity |
| Electronic | HOMO/LUMO energies, dipole moment | Influences binding to the AhR and reactivity |
| Steric | Molecular volume, surface area | Affects the fit of the molecule into the AhR binding pocket |
| Hydrophobicity | LogP (octanol-water partition coefficient) | Determines the potential for bioaccumulation in fatty tissues |
| Topological | Connectivity indices | Describes the branching and shape of the molecule |
Application of Environmental Toxicity Equivalency Factors (TEFs) for Ecological Risk Assessment
The Toxicity Equivalency Factor (TEF) approach is a widely used methodology for the risk assessment of complex mixtures of dioxin-like compounds. nih.govwikipedia.org This method assigns a TEF value to each individual congener, which represents its toxic potency relative to TCDD, the most toxic dioxin. epa.govwikipedia.org The TEF for TCDD is set to 1.0. ornl.gov
To calculate the total toxic equivalency (TEQ) of a mixture, the concentration of each dioxin-like compound is multiplied by its respective TEF, and the results are summed. nih.govclu-in.org This provides a single value that represents the combined toxicity of the mixture in terms of TCDD equivalents. wikipedia.org
The TEF approach is based on the assumption that all dioxin-like compounds act through the same mechanism of toxicity (i.e., binding to the AhR) and that their effects are additive. wikipedia.orgclu-in.org This methodology has been adopted by regulatory agencies worldwide for assessing the risks of dioxins to both human health and the environment. ornl.govepa.gov
For ecological risk assessment, specific sets of TEFs, often referred to as Ecological TEFs (Eco-TEFs), have been developed for different wildlife groups (e.g., fish, birds, mammals) to account for species-specific differences in sensitivity to dioxins. epa.gov The application of TEFs in ecological risk assessment is a critical step in protecting ecosystems from the harmful effects of these persistent organic pollutants.
| Compound Class | WHO-TEF (2005) for Human Health Risk Assessment | Ecological TEF (Example for Fish) |
| Polychlorinated Dibenzodioxins (PCDDs) | Varies by congener (e.g., TCDD = 1) | Varies by congener and fish species |
| Polychlorinated Dibenzofurans (PCDFs) | Varies by congener | Varies by congener and fish species |
| Dioxin-like Polychlorinated Biphenyls (PCBs) | Varies by congener | Varies by congener and fish species |
Analytical Methodologies for 1,3,6 Trichlorodibenzo P Dioxin in Environmental Matrices
Sampling Strategies for Diverse Environmental Media
The approach to collecting samples containing 1,3,6-trichlorodibenzo-p-dioxin is highly dependent on the environmental medium being investigated. Different strategies are employed for air, water, sediment, soil, and biota to ensure the collection of a representative sample.
Air (Particulate and Gaseous Phases)
The analysis of dioxins in the air is complex because they can exist in both the gaseous phase and adsorbed to particulate matter. epa.gov Therefore, sampling methods must be capable of capturing both phases to provide a comprehensive understanding of atmospheric concentrations.
High-volume air samplers are commonly used for this purpose. env.go.jp These instruments draw a large volume of air, typically over a 24-hour period, through a filter and a solid adsorbent cartridge. env.go.jpmpcb.gov.in A glass fiber filter is typically used to capture the particulate-bound dioxins. env.go.jpnih.gov Following the filter, a cartridge containing a sorbent material, such as polyurethane foam (PUF) or XAD-2® resin, is used to trap the gaseous-phase dioxins. mpcb.gov.innih.govosti.gov
For stationary sources, such as incinerator stacks, isokinetic sampling is required. mpcb.gov.inservice.gov.uk This ensures that the velocity of the gas entering the sampling nozzle is equal to the velocity of the gas in the stack, preventing discrimination between different particle sizes. service.gov.uk
Water and Sediments
Water: For aqueous samples, grab samples are typically collected in amber glass containers to protect the sample from light. epa.govbacwa.org It is crucial that the sampling bottles are not pre-rinsed with the sample to avoid any loss of analytes that may adsorb to the container walls. epa.gov To ensure sample integrity, they must be cooled to 4°C and protected from light from the time of collection until extraction. epa.gov If the water contains suspended particles, it is often filtered, and both the filtrate and the particulate matter are analyzed separately. well-labs.com
Sediments: Sediment samples are collected to assess the long-term accumulation of dioxins. The sampling strategy often involves collecting core samples to analyze historical deposition or grab samples for surface contamination. Given the high affinity of dioxins for organic matter, the organic carbon content of the sediment is an important parameter to measure alongside the dioxin concentrations. clu-in.org Passive sampling techniques, using devices like semipermeable membrane devices (SPMDs), can also be deployed in sediments to measure the bioavailable fraction of dioxins over an extended period. nih.govdtic.mil
Soil and Biota
Soil: Soil sampling strategies for dioxin analysis depend on the objectives of the study. For assessing contamination at a specific site, discrete grab samples may be taken from various locations and depths. vermont.gov To obtain a more representative average concentration over a larger area, incremental sampling methodology (ISM) can be employed. clu-in.orgvermont.gov This involves collecting numerous small increments of soil from a defined area, which are then combined to form a single composite sample. vermont.gov The type of soil and its organic matter content are key factors influencing the binding of dioxins. clu-in.org
Biota: The analysis of dioxins in biological tissues, such as fish or other wildlife, is essential for understanding bioaccumulation and biomagnification through the food chain. clu-in.org Samples are typically homogenized before extraction to ensure a representative subsample is taken for analysis. fishersci.com For lipid-rich tissues, the lipid content is determined as dioxin concentrations are often reported on a lipid weight basis. usda.gov
Sample Preparation and Extraction Techniques
Once collected, environmental samples require extensive preparation and extraction to isolate the trace levels of this compound from complex matrices before instrumental analysis.
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a widely used technique for extracting organic pollutants from solid and semi-solid samples. fishersci.comthermofisher.com This method utilizes solvents at elevated temperatures and pressures, which enhances the extraction efficiency and reduces the time and solvent volume compared to traditional methods like Soxhlet extraction. fishersci.comthermofisher.comthermofisher.com
The elevated temperature increases the solubility of the analytes and the diffusion rate of the solvent into the sample matrix, while the high pressure keeps the solvent in its liquid state above its atmospheric boiling point. thermofisher.comthermofisher.com ASE is an EPA-approved method (Method 3545A) for the extraction of dioxins and other persistent organic pollutants from environmental solids such as soil, sediment, and sludge. fishersci.comthermofisher.comthermofisher.com Toluene (B28343) is a common solvent used for the ASE of dioxins. osti.gov
Table 1: Comparison of ASE and Soxhlet Extraction for Dioxins from Fish Tissue
| Parameter | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction |
|---|---|---|
| Extraction Time | 30 minutes per sample | 36 hours per batch |
| Solvent Volume | ~50 mL of toluene per sample | 300 mL of toluene per sample |
This table is based on data for dioxin and furan (B31954) extraction from fish tissue. fishersci.com
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE) is fundamentally the same technique as ASE and is often used as an alternative name. ulisboa.ptmdpi.com It is a technique that employs liquid solvents at elevated temperatures and pressures to achieve rapid and efficient extractions of analytes from a solid or semi-solid sample matrix. ulisboa.ptmdpi.com
Studies have shown that PLE can achieve comparable, and in some cases better, recovery results for dioxins compared to traditional Soxhlet extraction, while significantly reducing extraction time and solvent consumption. ulisboa.ptnih.gov The efficiency of PLE can be optimized by adjusting parameters such as solvent type, temperature, pressure, and the number of extraction cycles. ulisboa.ptnih.gov For instance, using a mixture of solvents and multiple extraction cycles has been found to improve the recovery of tightly bound dioxins from soil matrices. nih.gov
Table 2: Optimized PLE Conditions for Dioxin Extraction from Environmental Samples
| Parameter | Setting |
|---|---|
| Solvent | n-hexane |
| Temperature | 150 °C |
| Pressure | 12.4 MPa (1800 psi) |
| Extraction Cycles | Three |
These conditions were found to achieve similar or better recovery results than Soxhlet extraction for PCDDs, PCDFs, and Co-PCBs in sediment and soil samples. ulisboa.ptnih.gov
Soxhlet Extraction and Ultrasonic-Assisted Extraction
The initial step in analyzing environmental matrices is the separation of the target analyte from the solid sample, a process known as extraction. nih.gov Two common methods employed for this purpose are Soxhlet extraction (SE) and ultrasonic-assisted extraction (UAE).
Soxhlet Extraction (SE) is a traditional and widely used technique for extracting dioxins from solid samples. thermofisher.comnih.gov The method involves continuously washing the sample with a distilled solvent. For instance, in the analysis of sediment, the sample might be mixed with sodium sulfate (B86663), dried, and then extracted with a hexane (B92381):acetone (1:1) mixture for as long as 16 hours. nih.gov Similarly, air samples collected on filters can be extracted with benzene (B151609) using a Soxhlet apparatus. nih.gov While considered a benchmark method, SE is time-consuming, often requiring up to 20 hours per sample, and consumes large volumes of organic solvents (e.g., 300 mL). usda.gov
Ultrasonic-Assisted Extraction (UAE) , also known as sonication, offers a more rapid alternative. frontiersin.org This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing solvent penetration into the sample matrix and accelerating the desorption of analytes. frontiersin.org UAE significantly reduces extraction times compared to SE. usda.govfrontiersin.org For example, studies on various pollutants have demonstrated that UAE can achieve comparable or higher yields in a much shorter duration. frontiersin.org
Table 1: Comparison of Soxhlet and Ultrasonic-Assisted Extraction
| Feature | Soxhlet Extraction (SE) | Ultrasonic-Assisted Extraction (UAE) |
|---|---|---|
| Principle | Continuous washing with fresh, hot solvent. nih.gov | High-frequency sound waves causing cavitation. frontiersin.org |
| Extraction Time | Long (e.g., 16-20 hours). nih.govusda.gov | Short (e.g., 30-60 minutes). nih.govnih.gov |
| Solvent Consumption | High (e.g., several hundred milliliters). thermofisher.comusda.gov | Low to moderate. dspsystems.eu |
| Temperature | Boiling point of the solvent. nih.gov | Can be controlled, often near room temperature. nih.govnih.gov |
| Efficiency | Generally considered exhaustive and robust. nih.gov | Efficiency depends on optimization of parameters. nih.govnih.gov |
Optimization of Solvent Systems
The choice and optimization of the extraction solvent are critical for achieving high recovery of this compound. The ideal solvent should effectively solubilize the target analyte while minimizing the co-extraction of interfering substances. The selection often depends on the sample matrix and the extraction method used. researchgate.net
Toluene is a highly effective solvent for the extraction of dioxins, particularly with methods like Accelerated Solvent Extraction (ASE), a technique similar to SE but using elevated temperature and pressure. nih.gov For extracting dioxins from fly ash, toluene has been shown to yield recoveries comparable to or exceeding those from 48-hour Soxhlet extractions. nih.gov In some cases, modifying the solvent, such as adding 5% glacial acetic acid to toluene, can improve extraction from specific matrices like fresh fly ash. thermofisher.com
For biological samples, solvent mixtures are often employed. In a study comparing extraction methods for dioxins in beef liver, mixtures of methylene (B1212753) chloride/isopropanol (3:2) and methylene chloride/hexane/isopropanol (1:1:1) in an ASE system provided lipid and dioxin recoveries equivalent to the traditional Soxhlet method. usda.gov In contrast, using methylene chloride/hexane (50:50) recovered the dioxins effectively but yielded only about half the lipids, while toluene alone resulted in poor recoveries from this matrix. usda.gov Ethanol has also been identified as a highly effective solvent for removing dioxins from contaminated soil. researchgate.net
Table 2: Examples of Solvent Systems for Dioxin Extraction
| Solvent System | Matrix | Extraction Method | Reference |
|---|---|---|---|
| Hexane:Acetone (1:1) | Sediment | Soxhlet | nih.gov |
| Benzene | Air (Filter/Foam) | Soxhlet | nih.gov |
| Toluene | Fly Ash | Accelerated Solvent Extraction (ASE) | nih.govosti.gov |
| Methylene Chloride/Hexane (50:50) | Beef Liver | Accelerated Solvent Extraction (ASE) | usda.gov |
| Methylene Chloride/Isopropanol (3:2) | Beef Liver | Accelerated Solvent Extraction (ASE) | usda.gov |
Advanced Clean-up Procedures
Following extraction, the resulting solution contains the target analyte along with a multitude of co-extracted interfering compounds (e.g., lipids, other organochlorines) that must be removed before instrumental analysis. nih.govepa.gov This purification is achieved through various clean-up procedures.
Multi-Layer Silica (B1680970) Gel and Activated Carbon Column Chromatography
Column chromatography is a cornerstone of dioxin analysis clean-up. nih.gov A common and powerful technique involves using a multi-layer silica gel column. osti.gov This column is packed with successive layers designed to remove different classes of interferences:
Acid-Modified Silica Gel: A layer of silica gel impregnated with concentrated sulfuric acid is used to remove lipids and other acid-labile compounds. osti.gov
Base-Modified Silica Gel: A layer treated with potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) removes acidic co-extractives like phenols. osti.gov
Neutral Silica Gel: Used as a separating layer between the acidic and basic layers and for general cleanup. osti.gov
Sodium Sulfate: Anhydrous sodium sulfate is typically placed at the top and bottom of the column to remove any residual water from the sample extract. osti.gov
After the silica gel column, an activated carbon column is often used for further fractionation. nih.gov Carbon-based sorbents are highly effective at separating planar molecules, such as dioxins, from non-planar interferences like polychlorinated biphenyls (PCBs). nih.gov
Liquid-Liquid Partitioning and Automated Clean-up Systems
Liquid-Liquid Partitioning is a fundamental clean-up step used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. As described in U.S. EPA Method 613, an extract in hexane may be washed sequentially with concentrated sulfuric acid to remove oxidizable compounds, followed by a wash with a sodium hydroxide solution to remove acidic contaminants, and finally with reagent water to remove residual acid or base. epa.gov
Automated Clean-up Systems have been developed to enhance laboratory efficiency, reduce solvent consumption, and minimize human error. dspsystems.eu Systems like the GO-EHT can automate the entire clean-up process for up to six samples simultaneously, with a run time of less than 90 minutes. dspsystems.eu These systems typically integrate the multi-column chromatography steps onto disposable, pre-certified column sets. This automation eliminates manual sample handling, reduces the risk of cross-contamination, and collects the final purified fractions in autosampler vials ready for injection. dspsystems.eu
Removal of Interfering Co-extractives
The primary goal of the advanced clean-up procedures is the exhaustive removal of interfering co-extractives. Environmental extracts are complex mixtures, and compounds like PCBs, chlorinated phenols, and lipids can interfere with the accurate detection and quantification of this compound. nih.govepa.gov
The multi-layer silica columns are particularly effective at removing bulk organic interferences. osti.gov The acid/base washing steps in liquid-liquid partitioning target ionizable impurities. epa.gov Finally, activated carbon chromatography provides a high degree of specificity by separating the planar dioxin molecules from other, non-planar chlorinated hydrocarbons, which is a critical step for reliable quantification. nih.gov The combination of these techniques is essential to produce a final extract that is clean enough for the highly sensitive instrumental analysis that follows. nih.gov
High-Resolution Separation and Detection
The final analytical step involves the separation of individual dioxin congeners and their subsequent detection and quantification. Given the extreme toxicity of some congeners, exceptionally low detection limits in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range are necessary. nih.gov
This requirement is met by using High-Resolution Gas Chromatography (HRGC) coupled with High-Resolution Mass Spectrometry (HRMS) . nih.govclu-in.org
HRGC utilizes long capillary columns (e.g., 60 meters) with specialized stationary phases, such as the Rtx-Dioxin2, to achieve chromatographic separation of the various trichlorodibenzo-p-dioxin isomers from each other and from other related compounds. osti.gov
HRMS provides the necessary sensitivity and selectivity to distinguish the target analyte from background noise. It operates at a high resolving power (≥10,000), allowing it to measure the mass of ions with very high accuracy. osti.gov This capability enables the specific detection of the exact molecular mass of this compound, differentiating it from other molecules with the same nominal mass.
To ensure accurate quantification, an isotope dilution method is employed, as specified in U.S. EPA Method 1613. nih.govnih.gov Before extraction, the sample is spiked with a known amount of a ¹³C-labeled version of the target analyte (e.g., ¹³C₁₂-2,3,7,8-TCDD). nih.govepa.gov By measuring the ratio of the native analyte to its labeled internal standard in the final HRGC/HRMS analysis, analysts can correct for any loss of analyte that occurred during the extraction and clean-up procedures, leading to highly accurate and precise results. epa.gov
High-Resolution Gas Chromatography (HRGC) Column Selection
The successful separation of this compound from its numerous isomers is critically dependent on the selection of the appropriate HRGC capillary column. Dioxin analysis is complex due to the presence of multiple positional isomers that must be chromatographically resolved for accurate quantification. chromatographyonline.com
Standard regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), typically specify a non-polar 5% phenyl-substituted dimethylpolysiloxane stationary phase as the primary analytical column. chromatographyonline.com These columns, often with a length of 60 meters, separate the dioxin congeners based on their boiling points and interaction with the stationary phase. waters.comresearchgate.net
For confirmatory analysis and to resolve specific co-eluting isomers, a second column with a different polarity is often required. chromatographyonline.com A common choice for the confirmation column is one with a mid-to-high polarity stationary phase, such as 50% cyanopropylphenyl-dimethylpolysiloxane. chromatographyonline.com The use of two columns with different selectivities provides a higher degree of confidence in the identification and quantification of specific isomers. thermofisher.com The choice of column can be tailored to the specific mixture of congeners expected in a sample to optimize the separation of the most toxicologically relevant isomers. researchgate.net
Table 1: Common HRGC Columns for Dioxin Analysis
| Column Type | Stationary Phase | Polarity | Typical Use |
|---|---|---|---|
| DB-5 / Rtx-5MS | 5% Phenyl / 95% Dimethylpolysiloxane | Low | Primary analysis, general-purpose separation. chromatographyonline.comresearchgate.net |
| SP-2331 | Bis(cyanopropyl) Polysiloxane | High | Confirmation analysis, separation of specific isomers. researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Isomer-Specific Quantification
Following chromatographic separation, High-Resolution Mass Spectrometry (HRMS) is employed for detection and quantification. This technique is essential for differentiating dioxin congeners from other chlorinated compounds and for achieving the low detection limits required by regulations. waters.comnih.gov
HRMS instruments used for dioxin analysis are operated at a mass resolution of 10,000 or greater (10% valley definition). waters.comthermofisher.com This high resolution is necessary to separate the exact mass of the target dioxin ions from potential interferences that may have the same nominal mass. For the analysis of trichlorodibenzo-p-dioxins, the instrument is set to monitor the specific m/z values corresponding to the molecular ions of the native and isotopically-labeled standards using Selected Ion Monitoring (SIM). publications.gc.ca The quantification is based on the integrated peak areas of these specific ions. nih.govnih.gov The combination of a specific retention time from the HRGC and the detection of two characteristic ions at high mass accuracy provides a very high degree of certainty for isomer identification. nih.gov
Isotope Dilution Mass Spectrometry for Calibration and Quality Assurance
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique used to ensure the accuracy and precision of dioxin analysis. nih.govepa.gov This method corrects for the potential loss of the target analyte during the extensive sample extraction and cleanup procedures. epa.gov
Prior to extraction, every sample is spiked with a known amount of an isotopically-labeled internal standard for each congener group being analyzed. For this compound, a ¹³C-labeled trichlorodibenzo-p-dioxin standard would be used. waters.com These labeled standards are chemically identical to the native analytes and thus behave identically throughout the extraction, cleanup, and chromatographic analysis. nih.gov
Because the mass spectrometer can distinguish between the native compound and the heavier labeled standard, the ratio of the native analyte to the labeled standard is measured. This ratio is used to calculate the concentration of the native analyte in the original sample. This approach ensures that any analyte losses are accounted for, leading to highly accurate and reliable results. nih.govepa.gov The recovery of the labeled standards is also monitored as a key quality control parameter, with typical recovery ranges between 24% and 88% being reported. nih.gov
Emerging Analytical Technologies and Bioassays for Environmental Monitoring
While HRGC-HRMS remains the gold standard, its high cost and complexity have driven the development of alternative and complementary technologies for environmental monitoring. epa.govnih.gov These emerging methods include advanced mass spectrometry techniques and biological screening assays.
One such analytical technique is Gas Chromatography with Triple Quadrupole Mass Spectrometry (GC-QqQ-MS/MS). nih.gov This method can offer comparable sensitivity and selectivity to HRMS for certain applications and is gaining acceptance as a viable alternative for the quantification of dioxins and related compounds in environmental matrices. nih.gov
In addition to instrumental methods, bioassays have emerged as powerful screening tools. nih.gov The Chemically Activated LUciferase eXpression (CALUX) bioassay is a notable example. epa.gov This method uses genetically modified mammalian cells that produce the enzyme luciferase in response to binding by dioxin-like compounds, including this compound. The amount of light produced by the luciferase reaction is proportional to the total dioxin-like toxicity of the sample. epa.gov
Bioassays like CALUX provide an integrated measure of the total toxic potential of a sample, which can include the effects of unknown or unquantified dioxin-like compounds. nih.gov They are significantly less expensive and have a higher throughput than HRGC-HRMS, making them ideal for screening large numbers of samples to identify hotspots for further investigation by the reference method. epa.gov Patented cleanup methods allow for the separation of dioxin/furan and PCB fractions, enabling the assay to provide more specific results for different compound classes. epa.gov
Table 2: Comparison of Analytical Technologies for Dioxin Monitoring
| Feature | HRGC-HRMS | CALUX Bioassay |
|---|---|---|
| Principle | Instrumental chemical analysis based on chromatographic separation and mass-to-charge ratio detection. waters.com | In-vitro biological assay based on the activation of the Aryl hydrocarbon (Ah) receptor. epa.gov |
| Specificity | Provides congener-specific concentration data. nih.gov | Measures total dioxin-like toxic equivalency (TEQ); does not distinguish individual congeners. epa.govnih.gov |
| Sensitivity | Extremely high, capable of detecting concentrations in the parts-per-quadrillion (ppq) range. nih.govnih.gov | High, with detection limits comparable to chemical methodologies for many applications. nih.gov |
| Cost | High capital and operational cost. epa.gov | 40% to 70% less expensive than HRMS. epa.gov |
| Throughput | Lower throughput, with run times up to 90 minutes per sample. chromatographyonline.com | High throughput, suitable for screening large numbers of samples. epa.gov |
| Application | "Gold standard" for regulatory compliance, confirmation, and precise quantification. thermofisher.com | Screening, environmental monitoring, and risk assessment. nih.gov |
Environmental Remediation and Management Strategies for 1,3,6 Trichlorodibenzo P Dioxin Contamination
Thermal Treatment Technologies
Thermal treatment technologies are highly effective for the destruction of persistent organic pollutants like 1,3,6-TCDD from contaminated matrices such as soil and industrial waste. These methods utilize high temperatures to break down the complex and stable structure of the dioxin molecule.
Incineration is a widely used technology for the remediation of dioxin-contaminated materials. This process involves the combustion of waste at high temperatures, typically ranging from 850 to 1,200°C, to achieve a high destruction and removal efficiency (DRE) for organic contaminants. For PCDDs, including 1,3,6-TCDD, a DRE of greater than 99.9999% is often required.
However, a critical consideration during incineration is the potential for the formation or reformation of dioxins in the post-combustion zone as the flue gases cool, particularly within a temperature window of 200 to 600°C. To mitigate this, rapid quenching of the exhaust gases is employed to minimize the time spent in this critical temperature range. Modern incinerators equipped with advanced emission control systems have significantly reduced dioxin emissions, making them a more controlled and effective, albeit costly, remediation option.
Thermal desorption is a physical separation process that uses heat to volatilize contaminants from a solid matrix. This technology can be applied both ex situ (where contaminated material is excavated and treated) and in situ (where the material is treated in place).
Ex Situ Thermal Desorption: The excavated soil or waste is heated in a rotary kiln or similar device to temperatures typically between 300 and 600°C. This volatilizes the 1,3,6-TCDD and other organic contaminants, which are then collected and treated in a separate high-temperature unit, such as an afterburner or catalytic oxidizer, to ensure their complete destruction.
In Situ Thermal Desorption: This method involves heating the contaminated soil in the ground using thermal wells or blankets. The volatilized contaminants are then extracted through a vacuum system and treated at the surface. In situ thermal desorption is particularly advantageous for treating contamination at depth, as it avoids the costs and risks associated with excavation.
Vitrification is a high-temperature process that converts contaminated materials into a chemically stable, glass-like solid. This is achieved by melting the soil or waste at temperatures between 1,400 and 2,000°C. The intense heat destroys organic contaminants like 1,3,6-TCDD, while inorganic contaminants are incorporated into the vitrified matrix. The resulting product is highly resistant to leaching, effectively immobilizing any remaining hazardous constituents.
Stabilization techniques, on the other hand, aim to reduce the hazard potential of the waste by converting its contaminants into their least soluble, mobile, or toxic form. While not a destructive technology for 1,3,6-TCDD, stabilization can be used to contain the contaminant and prevent its migration into the surrounding environment.
Advanced thermal processes offer alternative high-temperature destruction methods for 1,3,6-TCDD.
Plasma Arc Pyrolysis: This technology uses a plasma torch to generate extremely high temperatures (4,000 to 7,000°C), which break down the chemical bonds of 1,3,6-TCDD in an oxygen-starved environment. The process results in the decomposition of the dioxin into its constituent atoms, which then reform into simple, non-hazardous gases.
Supercritical Water Oxidation (SCWO): SCWO utilizes the unique properties of water above its critical point (374°C and 221 bar). In this state, water acts as a non-polar solvent in which organic compounds and oxygen are completely miscible. The rapid oxidation that occurs under these conditions can achieve a high DRE for 1,3,6-TCDD, converting it into carbon dioxide, water, and hydrochloric acid.
Table 1: Comparison of Thermal Treatment Technologies for 1,3,6-TCDD Remediation
| Technology | Operating Temperature (°C) | Key Principle | Advantages | Disadvantages |
|---|---|---|---|---|
| Incineration | 850 - 1,200 | High-temperature combustion | High destruction efficiency | Potential for dioxin reformation, high cost |
| Thermal Desorption | 300 - 600 | Volatilization and separation | Can be applied in situ or ex situ | Requires secondary treatment of off-gases |
| Vitrification | 1,400 - 2,000 | Melting and solidification | Immobilizes contaminants, durable end product | High energy consumption |
| Plasma Arc Pyrolysis | 4,000 - 7,000 | High-temperature decomposition in a plasma field | Very high destruction efficiency | High capital and operational costs |
| Supercritical Water Oxidation | > 374 | Rapid oxidation in supercritical water | High destruction efficiency, enclosed system | Technologically complex, high pressure |
Bioremediation Approaches
Bioremediation utilizes biological organisms, primarily microorganisms, to degrade or transform hazardous substances into less toxic or non-toxic forms. For persistent compounds like 1,3,6-TCDD, bioremediation presents a potentially more cost-effective and environmentally friendly alternative to traditional physical and chemical methods.
Bioaugmentation is a specific bioremediation strategy that involves the introduction of non-native microorganisms with specific degradation capabilities to a contaminated site. Research has focused on identifying and isolating bacterial and fungal strains that can metabolize PCDDs.
While the degradation of highly chlorinated dioxins is challenging due to their low bioavailability and chemical stability, some microorganisms have been shown to possess the enzymatic machinery to initiate the breakdown of lower-chlorinated congeners like 1,3,6-TCDD. These microorganisms often employ dioxygenase enzymes to attack the aromatic rings of the dioxin molecule, leading to its eventual mineralization. The effectiveness of bioaugmentation is dependent on various site-specific factors, including soil type, temperature, pH, and the presence of other nutrients and contaminants.
Table 2: Research Findings on Dioxin-Degrading Microorganisms
| Microorganism Type | Key Enzymes | Degradation Pathway | Potential for 1,3,6-TCDD |
|---|---|---|---|
| Bacteria (e.g., Sphingomonas sp.) | Dioxygenases | Aerobic degradation of aromatic rings | Demonstrated degradation of lower-chlorinated dioxins |
| Fungi (e.g., White-rot fungi) | Lignin-modifying enzymes (e.g., laccase, peroxidases) | Non-specific oxidation of a wide range of organic compounds | Potential for extracellular degradation of PCDDs |
Biostimulation through Nutrient and Electron Donor Amendment
Biostimulation is an environmental remediation strategy that focuses on stimulating the existing microbial populations in contaminated soil and sediment to enhance the degradation of pollutants. nih.gov This approach involves the addition of nutrients, electron donors, or other amendments to create favorable conditions for microbial activity. nih.govoup.com For the breakdown of chlorinated compounds like 1,3,6-trichlorodibenzo-p-dioxin (1,3,6-TCDD), this often means creating anaerobic conditions and providing substances that can be used by dehalogenating bacteria. nih.govneptjournal.com
Research has shown that the amendment of contaminated sediments with substances like 1,2,3,4-tetrachlorobenzene (B165215) (1,2,3,4-TeCB) can significantly promote the dechlorination of certain dioxin congeners. oup.comnih.govresearchgate.net In one study, the addition of 1,2,3,4-TeCB to sediment microcosms led to the rapid dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TeCDD) to less chlorinated forms, such as 2-monochlorodibenzo-p-dioxin (2-MCDD) and 1,3-dichlorodibenzo-p-dioxin (B1616466). oup.comnih.govoup.com This process is believed to enrich Dehalococcoides-like bacteria, which are known for their ability to dechlorinate chlorinated compounds. oup.comnih.govresearchgate.net
The effectiveness of biostimulation can be influenced by the specific microbial populations present at a contaminated site. nih.gov For instance, sediments from different locations may exhibit varying responses to the same amendments. oup.comnih.gov While some sediments show rapid dechlorination upon the addition of an electron donor and a priming compound, others may exhibit slower or different dechlorination pathways. oup.comnih.gov This highlights the importance of site-specific assessments to determine the potential for biostimulation and to identify the most effective amendments.
Table 1: Research Findings on Biostimulation for Dioxin Degradation
| Study Focus | Key Findings | Reference |
| Dechlorination of 1,2,3,4-TeCDD in sediment microcosms | Amendment with 1,2,3,4-TeCB promoted rapid dechlorination to 2-MCDD and 1,3-DCDD. | oup.comnih.govoup.com |
| Microbial community analysis | Enrichment of Dehalococcoides-like bacteria was observed in microcosms amended with 1,2,3,4-TeCB. | oup.comnih.govresearchgate.net |
| Site-specific response | The rate and pathway of dechlorination varied among sediments from different locations. | oup.comnih.gov |
| Bioaugmentation with D. ethenogenes strain 195 | Bioaugmentation, in combination with biostimulation, led to increased dechlorination rates. | oup.comresearchgate.netoup.com |
Phytoremediation using Plant Species for Uptake and Degradation
Phytoremediation is an in-situ remediation technology that utilizes plants to remove, transfer, stabilize, or degrade contaminants in soil, sediment, and water. nih.govresearchgate.netencyclopedia.pub This "green" technology is considered cost-effective and environmentally friendly. nih.govnih.gov The mechanisms of phytoremediation are diverse and depend on the plant species, the type of contaminant, and the environmental conditions. researchgate.netscirp.org Key processes include phytoextraction, where plants absorb contaminants through their roots and translocate them to the shoots, and phytodegradation, where plants and associated rhizosphere microorganisms break down organic pollutants. encyclopedia.pubnih.govfrontiersin.org
Several plant species have been investigated for their potential to remediate dioxin-contaminated soils. nih.govresearchgate.netepa.gov Studies have shown that certain plants can take up dioxins from the soil, although the extent of uptake and translocation can vary significantly between species. epa.govacs.org For example, research has indicated that species from the cucumber family (Cucurbitaceae) can transfer polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs) from the soil to their fruits. epa.gov Other studies have estimated the dioxin uptake capacity of various Indian plant species, such as Ficus religiosa (Peepal), Eugenia jambolana (Jamun), and Azadirachta indica (Neem), based on their stomatal properties. nih.govresearchgate.net
The effectiveness of phytoremediation can be enhanced by the presence of a robust microbial community in the rhizosphere, the soil region directly influenced by plant roots. researchgate.net Plants release exudates that can stimulate microbial activity, leading to enhanced degradation of organic contaminants. researchgate.net Some studies have explored the combined use of plants and compost, which can further enhance the bioavailability and degradation of hydrophobic compounds like dioxins. acs.org
Table 2: Plant Species Investigated for Dioxin Phytoremediation
| Plant Species | Family | Key Findings | Reference |
| Cucurbita pepo ssp. pepo (Zucchini) | Cucurbitaceae | Showed significant reduction of PCDD/F concentrations in soil, particularly when cultivated with Festuca arundinacea. | acs.orgnih.gov |
| Festuca arundinacea (Tall Fescue) | Poaceae | In combination with compost, significantly reduced the concentration of numerous PCDD/F congeners. | acs.org |
| Phalaris arundinacea (Reed Canary Grass) | Poaceae | Showed a significant reduction in the sum of 17 PCDD/F congeners, primarily through natural attenuation processes. | acs.org |
| Medicago sativa (Alfalfa) | Fabaceae | Demonstrated a significant reduction in the sum of 17 PCDD/F congeners, mainly due to natural attenuation. | acs.org |
| Ficus religiosa (Peepal) | Moraceae | Estimated to have a high dioxin uptake capacity based on stomatal conductance models. | nih.govresearchgate.net |
| Eugenia jambolana (Jamun) | Myrtaceae | Investigated for its potential to take up dioxins from the atmosphere. | nih.govresearchgate.net |
| Azadirachta indica (Neem) | Meliaceae | Studied for its dioxin uptake capacity. | nih.govresearchgate.net |
| Vetiver grass (Chrysopogon zizanioides) | Poaceae | Investigated for uptake and translocation of dioxins in a field experiment on a contaminated airbase. | researchgate.net |
Composting and Bio-pile Applications
Composting is a biological process that utilizes microorganisms to decompose organic waste into a stable, humus-like substance. nih.gov This technology has been adapted for the bioremediation of contaminated soils, including those impacted by persistent organic pollutants like dioxins. neptjournal.comnih.gov In a composting system, contaminated soil is mixed with organic materials such as food waste, yard trimmings, or agricultural residues. neptjournal.combiocycle.net This mixture provides a carbon source and nutrients that stimulate the growth and activity of a diverse microbial community. nih.govresearchgate.net
The elevated temperatures reached during the thermophilic stage of composting can enhance the degradation of contaminants by increasing their bioavailability and the metabolic rates of microorganisms. nih.govresearchgate.net Research has demonstrated the effectiveness of aerobic composting in reducing dioxin concentrations in soil, with removal efficiencies ranging from 65% to 85% reported in some studies. nih.govresearchgate.net For instance, one study found an 81% removal of dioxins from contaminated soil after 35 days of aerobic composting. researchgate.net The highest rate of biodegradation was observed during the thermophilic phase, coinciding with peak bacterial activity. researchgate.net
Bio-piles are a related ex-situ bioremediation technique where contaminated soil is excavated and placed in a pile. researchgate.net The conditions within the pile, such as moisture, temperature, and nutrient levels, are controlled to optimize microbial degradation of contaminants. biocycle.netresearchgate.net This method is often more cost-effective than traditional composting for large volumes of soil. biocycle.net Both composting and bio-piles rely on the metabolic activity of indigenous and introduced microorganisms to break down complex organic molecules into simpler, less toxic compounds. nih.govresearchgate.net
Table 3: Research Findings on Composting for Dioxin Remediation
| Study Focus | Key Findings | Reference |
| Aerobic composting of dioxin-contaminated soil | Achieved 81% removal efficiency after 35 days. | researchgate.net |
| Microbial community analysis in compost | Identified key bacterial classes such as Bacilli, Actinobacteria, and Gammaproteobacteria. | researchgate.net |
| Co-composting with food waste | Successfully degraded 70% of PCDD/Fs in 49 days. | neptjournal.com |
| Effect of thermophilic stage | The highest biodegradation rates were observed during this phase. | researchgate.net |
| Bio-pile remediation of explosives-contaminated soil | Demonstrated high degradation rates for TNT, RDX, and HMX. | biocycle.net |
Physical and Chemical Treatment Methodologies
Soil Washing and Separation Techniques (e.g., Froth Flotation)
Soil washing is an ex-situ remediation technology that uses a liquid solution to remove contaminants from excavated soil. researchgate.netfrtr.gov The process typically involves mixing the contaminated soil with a washing fluid, which can be water, acidic or basic solutions, surfactants, or organic solvents, to dissolve or suspend the contaminants. researchgate.netfrtr.govnih.gov This is often followed by physical separation techniques to separate the cleaned, coarser soil particles from the smaller, more contaminated fine particles and the washing fluid. nicole.org The effectiveness of soil washing depends on several factors, including the type and concentration of the contaminant, the soil type, and the composition of the washing fluid. frtr.govepa.gov
For dioxin-contaminated soils, soil washing has shown promising results, with removal efficiencies ranging from 66% to 99% at various scales. nih.govclu-in.org The cost of this technology is considered reasonable, ranging from approximately $46 to $250 per metric ton. researchgate.netnih.gov The choice of washing fluid is critical; organic solvents have demonstrated high removal efficiencies of up to 99% for dioxins. researchgate.netnih.govclu-in.org Environmentally friendly washing fluids, such as fish oil extract and sugarcane wine, have also been investigated and shown high removal efficiencies, in some cases exceeding 90% after multiple washing cycles. researchgate.netresearchgate.net
Froth flotation is a specific separation technique that can be integrated into the soil washing process. researchgate.net This method is particularly effective for separating hydrophobic particles, such as unburned carbon from incinerator fly ash which can have high concentrations of dioxins, from the soil matrix. In this process, air bubbles are introduced into a slurry of the soil and a frothing agent. researchgate.net The hydrophobic contaminant-laden particles attach to the air bubbles and rise to the surface, forming a froth that can be skimmed off. researchgate.net Studies have shown that froth flotation can successfully reduce dioxin concentrations in soil to levels that meet environmental regulations.
Table 4: Effectiveness of Soil Washing and Froth Flotation for Dioxin Remediation
| Technology | Key Findings | Reference |
| Soil Washing with Organic Solvents | Achieved up to 99% removal efficiency for dioxins. | researchgate.netnih.govclu-in.org |
| Soil Washing with "Green" Solvents (e.g., fish oil extract) | Removal efficiencies of 94-95% were observed after multiple washing cycles. | researchgate.net |
| Froth Flotation of Fly Ash Contaminated Soil | Reduced dioxin concentrations to below Japanese environmental standards. | |
| Combination of Physical and Chemical Methods | Combining separation techniques with chemical extraction can enhance removal efficiency and reduce costs. | researchgate.netnih.gov |
Advanced Oxidation Processes (AOPs) for Water and Soil
Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to degrade persistent organic pollutants, such as this compound, in water and soil. researchgate.net These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds, ultimately leading to their mineralization into carbon dioxide, water, and inorganic ions. researchgate.net AOPs are considered a promising technology for treating contaminants that are resistant to conventional biological and chemical treatments. researchgate.net
Several types of AOPs have been investigated for the degradation of dioxins, including Fenton and photo-Fenton processes, ozonation, and photocatalysis using semiconductors like titanium dioxide (TiO₂). researchgate.net The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of ultraviolet (UV) light. researchgate.net Ozonation utilizes ozone (O₃) as a strong oxidant, either alone or in combination with UV light or hydrogen peroxide, to generate hydroxyl radicals. TiO₂ photocatalysis involves the generation of electron-hole pairs on the surface of the TiO₂ catalyst upon exposure to UV light, which then react with water and oxygen to produce hydroxyl radicals. researchgate.net
The effectiveness of AOPs is influenced by several factors, including the pH of the medium, the concentration of the oxidant and catalyst, the intensity of UV light (for photochemical processes), and the characteristics of the soil or water matrix. researchgate.net Research has shown that AOPs can be effective in degrading various organic pollutants, including pesticides, polycyclic aromatic hydrocarbons (PAHs), and polychlorinated biphenyls (PCBs), in soil. researchgate.net While specific data on the application of AOPs to this compound is limited in the provided search results, the general principles and demonstrated efficacy for other persistent organic pollutants suggest their potential for treating dioxin contamination.
Table 5: Overview of Advanced Oxidation Processes for Organic Pollutant Remediation
| AOP Type | Description | Key Features | Reference |
| Fenton/Photo-Fenton | Reaction of H₂O₂ with Fe²⁺ (and UV light) to generate •OH radicals. | Effective in acidic conditions; UV light enhances degradation rates. | researchgate.net |
| Ozonation | Use of ozone (O₃) as a strong oxidant to generate •OH radicals. | Can be combined with UV or H₂O₂ for enhanced performance. | researchgate.net |
| TiO₂ Photocatalysis | UV-induced generation of •OH radicals on the surface of a TiO₂ catalyst. | Catalyst can be reused; effective for a wide range of organic compounds. | researchgate.net |
Chemical Dechlorination and Reduction Strategies
Chemical dechlorination is a treatment technology aimed at detoxifying chlorinated organic compounds, including dioxins, by removing chlorine atoms from their molecular structure and replacing them with other atoms, typically hydrogen. This process can significantly reduce the toxicity of the contaminant. Various chemical reagents and reaction conditions have been explored for the dechlorination of dioxins in contaminated soil, sludge, and other materials.
One of the well-studied approaches involves the use of alkali metal-based reagents, such as those containing sodium. For example, a formulation of molten sodium and polyethylene (B3416737) glycol (PEG) has been shown to be effective in dechlorinating dioxins in soil. The reaction conditions, including temperature and the specific formulation of the reagent, are critical factors that influence the efficiency of the dechlorination process. These methods are often carried out in enclosed reactor systems, which can be designed to operate under relatively mild temperature and pressure conditions. clu-in.org
More recent developments in dechlorination technology include base-catalyzed decomposition and thermal gas-phase reductive dechlorination, which have undergone field testing. clu-in.org These technologies offer potential advantages, such as the ability to be used in enclosed systems, minimizing the release of off-gases, and the potential for recycling the chemical reagents, which could lead to cost savings. clu-in.org While chemical dechlorination has shown promise in laboratory and pilot-scale studies, further field testing is needed to validate its effectiveness for the large-scale treatment of dioxin-contaminated sites. clu-in.org
Table 6: Chemical Dechlorination Reagents for Dioxin Treatment
| Reagent/Method | Description | Key Features | Reference |
| Sodium-Polyethylene Glycol (PEG) | A formulation of molten sodium and polyethylene glycol used to dechlorinate dioxins in soil. | Effective in breaking down chlorinated molecules; reaction conditions influence efficacy. | |
| Base-Catalyzed Decomposition | A dechlorination technology that has undergone field testing. | Offers potential for enclosed system operation and reagent recycling. | clu-in.org |
| Thermal Gas-Phase Reductive Dechlorination | A dechlorination technology that has undergone field testing. | A promising alternative to incineration for dioxin treatment. | clu-in.org |
Contaminated Site Management and Risk Mitigation
The management of sites contaminated with this compound, a member of the chlorinated dibenzo-p-dioxin (B167043) (CDD) family, requires a comprehensive approach to mitigate risks to human health and the environment. Effective strategies focus on both controlling the sources of contamination to prevent further release and diligently monitoring the long-term effectiveness of remediation efforts.
Source Control and Emission Reduction Technologies
A critical aspect of managing dioxin contamination involves controlling and reducing emissions from their primary sources. Dioxins, including this compound, are not intentionally produced but are generated as byproducts in various industrial and combustion processes. env.go.jpnih.gov Key sources include waste incineration, metallurgical industries, and the manufacturing of certain chemicals. tandfonline.comresearchgate.net Emission reduction strategies are typically categorized into primary and secondary measures.
Primary measures are proactive, aiming to prevent the formation of dioxins by optimizing process conditions. A crucial factor is the control of temperature, as dioxin formation is most significant in the range of 200–700°C. tandfonline.comresearchgate.net Maintaining combustion temperatures above 900°C can lead to the thermal decomposition of these compounds. researchgate.net Another fundamental primary strategy is to minimize the presence of chlorine, a necessary precursor for dioxin formation, in the raw materials. tandfonline.com
Secondary measures, or post-combustion controls, are end-of-pipe technologies designed to capture dioxins from flue gases before they are released into the atmosphere. These technologies have been instrumental in significantly reducing dioxin emissions from sources like municipal solid waste incinerators. researchgate.net Improving incinerator technologies alone has been shown to decrease health risks for adults and children by approximately 75% and 68%, respectively. nih.gov
Recent research has also explored innovative approaches, such as the co-processing of waste printed circuit boards with copper concentrate in an Ausmelt furnace. This process has demonstrated a significant reduction in dioxin emissions, attributed to the deactivation of metal catalysts and a decrease in chlorine sources. aaqr.org
Below is a table summarizing various source control and emission reduction technologies.
| Technology/Strategy | Category | Mechanism of Action | Key Findings/Efficacy |
| High-Temperature Combustion | Primary | Thermal decomposition of dioxin molecules at temperatures typically above 900°C. researchgate.net | Effective in destroying dioxins; however, reformation can occur if flue gases cool slowly through the 200-700°C window. tandfonline.comresearchgate.net |
| Chlorine Input Minimization | Primary | Reduces the availability of a key precursor (chlorine) required for dioxin synthesis. tandfonline.com | A fundamental and effective preventative measure, though the complete elimination of chlorine is often not feasible. tandfonline.comresearchgate.net |
| Activated Carbon Injection | Secondary | Adsorption of dioxins from the flue gas onto the surface of activated carbon particles, which are then captured in filtration systems. | Widely used and effective in removing dioxins from flue gases of incinerators. |
| Catalytic Oxidation | Secondary | Destruction of dioxins by converting them into less harmful substances (CO₂, H₂O, HCl) using a catalyst at lower temperatures than incineration. | Can achieve high destruction efficiency for both dioxins and their precursors. |
| Co-processing with Inhibitors | Primary | Introduction of substances like sulfur dioxide (SO₂) that inhibit the catalytic formation of dioxins. aaqr.org | Co-processing with copper concentrate or injecting SO₂ has shown good inhibition effects on dioxin formation. aaqr.org |
| Modern Incinerator Design | Primary & Secondary | Incorporates optimized combustion conditions, rapid flue gas quenching, and advanced air pollution control devices. nih.gov | Transitioning from traditional to modern incinerators can reduce associated health risks by over 68%. nih.gov |
Long-Term Monitoring and Assessment of Remediation Efficacy
Due to the persistent and bioaccumulative nature of this compound, long-term monitoring is essential for managing contaminated sites and evaluating the effectiveness of remediation actions. wa.govnih.gov Dioxins bind strongly to soil and sediment and can persist in the environment for extended periods, with a half-life that can be years or even decades. wa.govnih.govcdc.gov This necessitates a sustained monitoring presence to ensure that remediation goals are met and maintained, and that no new risks emerge over time.
Effective monitoring programs are designed to assess the degree of contamination, provide data for risk assessment, and track the success or failure of a remediation process. clu-in.org This involves the periodic collection and analysis of various environmental media, such as soil, sediment, water, and biota. The data gathered from these programs are crucial for regulatory compliance and for making informed decisions during the typically required 5-year or periodic reviews of remediated sites. wa.govclu-in.org
The analytical methods for detecting and quantifying dioxins have evolved significantly. High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is considered the "gold standard" for its accuracy and very low detection limits, which are necessary due to the high toxicity of some dioxin congeners. clu-in.orgnih.gov For broader and more cost-effective site screening, immunoassay techniques can be employed. These methods report total toxicity equivalents (TEQ) and are best used on a site-specific basis, with HRMS for confirmation. clu-in.org The ideal approach often involves using HRMS to establish a baseline and calibrate site-specific immunoassays for ongoing monitoring. clu-in.org
The assessment of remediation efficacy goes beyond simply measuring contaminant concentrations. It also involves evaluating fate and transport mechanisms and the potential for contaminant bioavailability. clu-in.orgepa.gov For instance, the biota-sediment accumulation factor (BSAF) can be measured to understand how much of the contaminant in the sediment is accumulating in the lipids of organisms. epa.gov
The table below outlines key components of a long-term monitoring and assessment program for dioxin-contaminated sites.
| Monitoring Component | Objective | Techniques and Methods | Key Considerations |
| Environmental Media Sampling | To determine the concentration and spatial distribution of this compound in the environment. | Collection of soil, sediment, water, and air samples at regular intervals from established monitoring points. | Sampling plans must account for the strong binding of dioxins to soil and organic matter. cdc.govclu-in.org |
| Bio-monitoring | To assess the bioaccumulation of dioxins in the food chain and potential exposure to ecological receptors. | Analysis of tissues from fish, wildlife, and other organisms. wa.govepa.gov | The biota-sediment accumulation factor (BSAF) can provide insights into bioavailability. epa.gov |
| Analytical Chemistry | To accurately quantify concentrations of this compound and other dioxin-like compounds. | Isotope dilution with HRGC/HRMS is the reference method. aaqr.orgclu-in.orgnih.gov Immunoassay kits can be used for screening. clu-in.org | Low detection limits are required due to the high toxicity of dioxins. nih.gov |
| Toxicity Assessment | To evaluate the overall risk posed by the mixture of dioxin congeners present at a site. | Use of Toxicity Equivalency Factors (TEFs) to calculate the total Toxicity Equivalent (TEQ) of the mixture. clu-in.orgnih.gov | TEFs are used to weigh the toxicity of different congeners relative to the most toxic form, 2,3,7,8-TCDD. nih.gov |
| Efficacy Evaluation | To determine if remediation efforts have successfully reduced contaminant levels and risk to acceptable levels. | Comparison of monitoring data against established remediation goals and background levels. clu-in.org | Long-term trends are analyzed to confirm the stability and permanence of the remedy. wa.gov |
Environmental Modeling and Prediction of 1,3,6 Trichlorodibenzo P Dioxin Fate
Atmospheric Dispersion and Deposition Modeling
Atmospheric transport is a primary pathway for the widespread distribution of PCDDs, including 1,3,6-TCDD, from their emission sources. Models used to simulate this process account for various atmospheric phenomena to predict the concentration and deposition of these compounds over vast distances.
A key model in this domain is the AERMOD modeling system , which is a steady-state plume model recommended by the U.S. Environmental Protection Agency (EPA) for near-field dispersion applications. noaa.govepa.gov AERMOD simulates the dispersion of air pollutants from stationary industrial sources up to 50 kilometers. noaa.govcitizendium.org The model incorporates planetary boundary layer turbulence structure and scaling concepts and can handle both surface and elevated sources in simple and complex terrains. epa.govcitizendium.org For dioxins, which are associated with particles, AERMOD's deposition algorithms consider particle size distribution and the partitioning between vapor and particulate phases. dioxin20xx.org
Research has shown that for less-chlorinated PCDD/F congeners, such as trichlorodibenzo-p-dioxins, dry deposition from the gas phase is a significant contributor to total deposition, accounting for 30% to 50%. dioxin20xx.org Wet deposition, while less critical for these lower-chlorinated congeners, still plays a role. dioxin20xx.org The models take into account meteorological data like wind speed and direction, air temperature, and boundary layer height to predict dispersion patterns. noaa.gov
The following table provides an overview of typical inputs for atmospheric dispersion models like AERMOD.
| Model Input Parameter | Description | Relevance for 1,3,6-TCDD Modeling |
| Emission Rate | The mass of the pollutant released from a source per unit of time. | A fundamental input that determines the initial amount of 1,3,6-TCDD entering the atmosphere. |
| Stack Parameters | Height, diameter, exit velocity, and temperature of the emission source. | Influences the initial rise and dispersion of the plume containing 1,3,6-TCDD. |
| Meteorological Data | Wind speed, wind direction, temperature, cloud cover, and solar radiation. | Determines the transport direction, dilution, and atmospheric stability affecting dispersion. |
| Surface Characteristics | Surface roughness, albedo, and Bowen ratio of the surrounding area. | Affects the turbulence and deposition velocity of 1,3,6-TCDD near the ground. |
| Chemical Properties | Molecular weight, vapor pressure, and particle size distribution of 1,3,6-TCDD. | Governs the partitioning between gas and particle phases and the rate of dry and wet deposition. |
Aquatic Transport and Sediment-Water Exchange Models
Once deposited into aquatic environments, the fate of 1,3,6-TCDD is governed by a complex interplay of transport and partitioning processes between the water column, sediment, and biota. Multimedia fugacity models are often employed to understand the behavior of PCDDs in aquatic systems.
Fugacity-based models , such as the Equilibrium Criterion (EQC) model and the Berkeley-Trent (BETR) model, are powerful tools for assessing the distribution and fate of chemicals in multimedia environments. trentu.caulisboa.pt These models use the concept of fugacity, which is the "escaping tendency" of a chemical from a particular phase. ulisboa.pt For a compound like 1,3,6-TCDD, which has low water solubility and a high octanol-water partition coefficient (Kow), these models predict a strong tendency to partition from the water column to sediment and suspended organic matter. sfu.ca
A study on the fate of the structurally similar 1,3,6,8-tetrachlorodibenzo-p-dioxin (B1208470) (1,3,6,8-TCDD) in an outdoor aquatic system revealed a rapid disappearance from the water column, with over 90% lost within 96 hours. capes.gov.br The sediment acted as the primary reservoir for the compound. capes.gov.br This is consistent with the predictions of fugacity models for hydrophobic compounds.
The exchange between sediment and water is a critical process. Models of this exchange consider diffusion, bioturbation (the mixing of sediment by organisms), and resuspension of sediment particles. The partitioning of 1,3,6-TCDD between dissolved and particulate phases in the water column is a key factor influencing its transport and bioavailability.
Soil-Plant-Water System Fate Models
In terrestrial environments, the fate of 1,3,6-TCDD is modeled by considering its interactions within the soil-plant-water system. The SoilPlusVeg model is a dynamic air-vegetation-soil model that can be used to simulate the fate of PCDD/Fs in this system. acs.org This model can estimate the contribution of various loss processes, including degradation, volatilization, infiltration, and root uptake. acs.org
For PCDDs, the organic carbon content of the soil is a dominant factor controlling their mobility. acs.org Compounds with high lipophilicity, like 1,3,6-TCDD, tend to be strongly adsorbed to soil organic matter, which limits their leaching into groundwater but also reduces their bioavailability for degradation and plant uptake. acs.org
A study utilizing the SoilPlusVeg model to investigate PCDD/F degradation rates chose 2,3,7,8-TCDD as a reference chemical and performed simulations to understand the influence of soil temperature and water content. acs.org Such models can be adapted for 1,3,6-TCDD by using its specific physicochemical properties. Simple vegetation and soil models have been designed to predict the levels of PCDD/F congeners, considering pathways like vapor-phase absorption, dry and wet particle deposition, and root uptake. nih.gov For vegetation, vapor-phase absorption is often the most significant pathway, while for soil, after the background concentration, wet deposition can be the most important input. nih.gov
Isomer-Specific Modeling Approaches
Given that the 210 different PCDD/F congeners have varying physicochemical properties and toxicities, isomer-specific modeling is crucial for accurate risk assessment. acs.org While many models are applied to PCDDs as a group or to the most toxic congener, 2,3,7,8-TCDD, there are approaches that differentiate between isomers.
Chemometric techniques , such as Robust Independent Modelling of Class Analogy (RSIMCA) and Polytopic Vector Analysis (PVA), are used to analyze the congener profiles of PCDD/Fs in environmental samples. tandfonline.comtandfonline.com This allows for the identification of distinct source signatures and the apportionment of contamination sources in complex environments like river systems. tandfonline.comtandfonline.com By comparing the congener patterns in samples to known source profiles, these statistical models can trace the origin and transport pathways of specific isomers, including 1,3,6-TCDD.
These methods rely on comprehensive datasets of congener concentrations from various environmental media. The analysis involves data reduction and visualization techniques to handle the high-dimensional nature of the data and to identify meaningful patterns. tandfonline.com
Predictive Tools for Environmental Persistence and Bioaccumulation
Predicting the long-term fate of 1,3,6-TCDD involves assessing its persistence in the environment and its potential to bioaccumulate in organisms. Various predictive tools are available for this purpose.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the properties of a chemical based on its molecular structure. aftonchemical.comtoxicology.org For environmental fate, QSARs can be used to estimate key parameters like the bioconcentration factor (BCF), which is a measure of a chemical's tendency to accumulate in an organism from water. aftonchemical.com The BCF is a critical input for bioaccumulation models. QSAR models have been developed to predict the toxicity of PCDD/Fs based on quantum chemical descriptors that relate to the binding affinity of these compounds to the aryl hydrocarbon (Ah) receptor. nih.govnih.gov
The CalTOX model is a multimedia transport and transformation model used for exposure and health risk assessments of contaminated sites. ca.gov It requires a set of chemical-specific input parameters, including physicochemical properties, distribution coefficients, biotransfer factors, and transformation half-lives, which can be estimated using QSARs. ca.gov
The persistence of a chemical is often characterized by its environmental half-life. While specific experimental half-life data for 1,3,6-TCDD in various media are scarce, models like SoilPlusVeg can be used to estimate degradation half-lives under different environmental conditions. acs.org For instance, a study using this model on a contaminated soil found that rhizoremediation with certain plants could significantly reduce PCDD/F concentrations, with half-lives ranging from 2.5 to 5.8 years depending on the congener. acs.org
The table below presents some computed physicochemical properties for 1,3,6-Trichlorodibenzo-p-dioxin, which are essential inputs for these predictive models.
| Property | Value | Source |
| Molecular Formula | C12H5Cl3O2 | PubChem nih.gov |
| Molecular Weight | 287.5 g/mol | PubChem nih.gov |
| XLogP3 | 5.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
Current Research Trends and Future Perspectives on 1,3,6 Trichlorodibenzo P Dioxin
Elucidation of Novel Formation Pathways under Varied Environmental Conditions
While the primary formation of dioxins, including 1,3,6-trichlorodibenzo-p-dioxin (1,3,6-TCDD), is associated with industrial processes and combustion, research continues to explore novel formation pathways under diverse environmental conditions. who.intnih.gov These investigations are crucial for a comprehensive understanding of the sources and distribution of this persistent organic pollutant.
Key research areas include:
Photochemical Reactions: Photodechlorination of more chlorinated dioxins, such as octachlorodibenzo-p-dioxin (B131699) (OCDD), can lead to the formation of less chlorinated congeners, including TCDDs. nih.govnih.gov Research is focused on understanding the kinetics and influencing factors of these reactions in various environmental compartments like water and soil surfaces. nih.gov
Biological Processes: Although less understood, some studies suggest the potential for microbial or enzymatic processes to contribute to the formation of dioxins under specific environmental conditions. nih.gov Further research is needed to validate and characterize these pathways.
Industrial Byproducts: Beyond well-known sources like waste incineration and chemical manufacturing, researchers are investigating other industrial activities that may inadvertently produce 1,3,6-TCDD. who.intresearchgate.net This includes a closer examination of metal smelting and refining processes. nih.gov
These research efforts are essential for developing more accurate environmental models and effective strategies to mitigate the formation and release of 1,3,6-TCDD from both anthropogenic and natural sources.
Development of Advanced and Rapid Analytical Techniques for Environmental Monitoring
The accurate and timely detection of 1,3,6-TCDD in environmental matrices is paramount for risk assessment and monitoring the effectiveness of remediation efforts. Traditional methods, while accurate, can be time-consuming and costly. researchgate.net Consequently, significant research is dedicated to developing advanced and rapid analytical techniques.
Established and Emerging Techniques:
| Technique | Principle | Advantages | Limitations |
| Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) | Separates compounds based on their physicochemical properties and provides highly specific mass identification. nih.gov | Gold standard for accuracy and sensitivity, providing congener-specific data. nih.gov | Time-consuming, expensive, and requires extensive sample cleanup. researchgate.net |
| Immunoassays (e.g., ELISA) | Utilizes antibodies to specifically bind to target analytes. nih.gov | Rapid, cost-effective, and suitable for high-throughput screening. researchgate.netnih.gov | Can exhibit cross-reactivity with other compounds and may not provide congener-specific results. nih.gov |
| Biosensors | Combine a biological recognition element with a transducer to generate a measurable signal. | Potential for real-time, on-site monitoring. | Sensitivity and specificity can be influenced by the sample matrix. |
| Aryl Hydrocarbon Receptor (AhR)-Based Assays (e.g., CALUX) | Measures the biological activity of dioxin-like compounds by their ability to activate the AhR. nih.govclu-in.org | Provides a measure of total toxic equivalency (TEQ), reflecting the overall biological effect. nih.gov | Does not provide information on individual congener concentrations. |
Recent advancements focus on improving the speed and efficiency of existing methods. For instance, accelerated solvent extraction (ASE) can significantly reduce the time required for sample preparation compared to traditional Soxhlet extraction. researchgate.net Furthermore, the development of novel immunoassays and biosensors with enhanced sensitivity and specificity holds promise for future on-site and rapid environmental monitoring of 1,3,6-TCDD. nih.gov
Optimization of Sustainable Remediation Technologies for Contaminated Sites
The persistence of 1,3,6-TCDD in soil and sediment necessitates the development and optimization of effective and sustainable remediation technologies. nih.gov Research in this area is moving beyond traditional, often harsh, methods towards more environmentally friendly and cost-effective solutions.
Key Remediation Approaches:
Thermal Desorption: This technology involves heating contaminated soil to vaporize dioxins, which are then collected and treated. It has been successfully applied on a large scale. clu-in.org
Incineration: High-temperature incineration (above 1200°C) is considered a highly effective method for destroying dioxins. clu-in.orgclu-in.org However, public concern over potential emissions and the high cost can be limiting factors. clu-in.org
Bioremediation: This approach utilizes microorganisms to break down or transform contaminants. nih.govclu-in.org Research has shown that sequential anaerobic-aerobic biodegradation can be effective, with removal efficiencies of up to 60% being reported in some studies. tandfonline.comnih.gov The addition of substances like carboxymethylcellulose (CMC)-coated nanoscale zero-valent iron (nZVI) can enhance the process by preventing cell death and providing necessary reactants for microbial processes. tandfonline.comnih.gov
Phytoremediation: This technology uses plants to remove, contain, or degrade contaminants in soil and water. nih.govclu-in.org Certain plant species have shown promise in taking up and accumulating dioxins. nih.gov
Soil Washing: This technique uses washing solutions to extract dioxins from contaminated soil. clu-in.org Organic solvents have demonstrated high removal efficiencies, and combining physical separation with chemical extraction can enhance effectiveness and reduce costs. clu-in.org
Stabilization/Solidification (S/S): These methods aim to immobilize contaminants within the soil matrix, reducing their bioavailability and mobility. Additives like emulsified asphalt (B605645) and lime have been shown to be effective in stabilizing dioxin-contaminated soil.
Future research will likely focus on combining different remediation technologies to create more efficient and sustainable treatment trains for sites contaminated with 1,3,6-TCDD.
Enhanced Understanding of Ecological Impact Mechanisms beyond Traditional Endpoints
While the toxicity of dioxins is well-established, current research is delving deeper into the ecological impact mechanisms of 1,3,6-TCDD, moving beyond traditional endpoints like mortality and reproductive failure. who.intnih.gov This enhanced understanding is crucial for a more holistic assessment of the risks posed by this compound to ecosystems.
Emerging Areas of Ecological Impact Research:
Immunotoxicity: Exposure to dioxins can suppress the immune system in wildlife, making them more susceptible to diseases. nih.gov Studies are investigating the specific effects of 1,3,6-TCDD on immune cell function and the subsequent ecological consequences.
Endocrine Disruption: Dioxins are known endocrine disruptors, interfering with hormone systems. who.intepa.gov Research is focused on the subtle, long-term effects of 1,3,6-TCDD on the endocrine systems of various species and the resulting impacts on development, behavior, and population dynamics.
Transgenerational Effects: There is growing evidence that the effects of dioxin exposure can be passed down to subsequent generations. nih.gov Studies are exploring the epigenetic mechanisms underlying these transgenerational impacts.
Behavioral Effects: Low-level exposure to dioxins may lead to alterations in animal behavior, affecting foraging, mating, and predator avoidance. Research in this area seeks to link molecular and physiological changes to observable behavioral outcomes in ecologically relevant species.
Microbial Community Impacts: The soil and sediment microbiome plays a critical role in ecosystem health. Studies are beginning to investigate how 1,3,6-TCDD contamination affects the structure and function of these microbial communities.
By investigating these non-traditional endpoints, scientists can develop more sensitive and ecologically relevant indicators of 1,3,6-TCDD contamination, leading to more protective environmental quality standards.
Global Environmental Monitoring and Long-Term Trend Analysis of Dioxin Levels
Systematic global monitoring and long-term trend analysis are essential for assessing the effectiveness of regulations and identifying emerging hotspots of dioxin contamination, including 1,3,6-TCDD. who.intcdc.gov These efforts rely on coordinated international programs and the analysis of various environmental media.
Key Aspects of Global Monitoring:
Ubiquitous Presence: Dioxins are found worldwide in air, water, soil, and sediment. who.intcdc.gov Concentrations are generally higher in industrial and urban areas compared to rural and remote regions. nih.govcdc.gov
Temporal Trends: Thanks to stricter regulations and improved industrial technologies, there has been a significant decrease in dioxin emissions in many developed countries over the past few decades. cdc.govexperttoxicologist.com This has led to a corresponding decline in the levels of dioxins in various environmental compartments and in the human body. experttoxicologist.com
Food Chain Accumulation: Due to their lipophilic nature, dioxins bioaccumulate in the fatty tissues of animals. who.intepa.gov Consequently, the primary route of human exposure is through the consumption of contaminated food, particularly meat, dairy products, fish, and shellfish. who.intepa.gov Monitoring programs for the food supply are therefore a critical component of public health protection. who.int
Atmospheric Transport: Dioxins can be transported over long distances in the atmosphere, leading to their presence in even remote ecosystems like the Arctic. nih.govacs.org
Long-term monitoring programs, often utilizing archived samples, provide invaluable data for understanding the global fate and transport of 1,3,6-TCDD and for predicting future trends.
Integration of Computational and Experimental Approaches for Fate and Effect Prediction
The integration of computational modeling with experimental data offers a powerful approach to predict the environmental fate and ecological effects of 1,3,6-TCDD. researchgate.netnih.gov This synergy allows for a more comprehensive and cost-effective assessment than either approach could achieve alone.
Synergistic Approaches:
| Approach | Description | Example Application |
| Fate and Transport Models | Mathematical models that simulate the movement and transformation of chemicals in the environment. acs.orgnih.gov | Predicting the long-range atmospheric transport of 1,3,6-TCDD and its deposition in remote ecosystems. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) Models | Predict the biological activity or toxicity of a chemical based on its molecular structure. | Estimating the toxic potential of 1,3,6-TCDD and other less-studied dioxin congeners. |
| Pharmacokinetic (PK) Models | Describe the absorption, distribution, metabolism, and excretion of a chemical in an organism. nih.gov | Modeling the bioaccumulation of 1,3,6-TCDD in different species within a food web. |
| Experimental Validation | Laboratory and field studies designed to test and refine the predictions of computational models. researchgate.netnih.govnih.gov | Measuring the actual degradation rate of 1,3,6-TCDD in a contaminated soil to validate a bioremediation model. acs.org |
The iterative process of developing computational models, generating predictions, and validating them with experimental data leads to a more robust understanding of the behavior and risks of 1,3,6-TCDD in the environment. nih.gov This integrated approach is essential for developing effective risk management strategies and for prioritizing future research needs.
Q & A
Basic: What analytical methods are recommended for detecting 1,3,6-Trichlorodibenzo-p-dioxin in environmental samples?
Answer:
High-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) is the gold standard for detecting chlorinated dioxins, including this compound. Isotope dilution techniques (using ¹³C-labeled internal standards) improve precision by correcting for matrix effects and recovery losses during sample preparation . For congener-specific analysis, column chromatography (e.g., silica gel or Florisil) is used to isolate dioxins from co-extracted interferents . Quantification requires calibration against certified reference materials (CRMs) to ensure accuracy .
Advanced: How do chlorination patterns (e.g., 1,3,6 substitution) influence the toxicity equivalence of this compound compared to 2,3,7,8-TCDD?
Answer:
The Toxicity Equivalence Factor (TEF) system assigns relative potency based on structural similarities to 2,3,7,8-TCDD, the most toxic congener. Chlorination at non-lateral positions (e.g., 1,3,6) reduces binding affinity to the aryl hydrocarbon receptor (AhR), a key mechanism of toxicity. Experimental data from in vitro (e.g., CYP1A1 induction assays) and in vivo studies (rodent models) show that this compound has negligible TEF values (<0.0001), unlike laterally substituted congeners . Researchers should validate TEF assumptions using species-specific dose-response models to account for metabolic differences .
Basic: What are the primary environmental sources of this compound?
Answer:
this compound is not intentionally produced but forms as a byproduct during combustion processes (e.g., waste incineration, wildfires) and industrial activities involving chlorinated compounds (e.g., pesticide synthesis). Its environmental persistence is attributed to low water solubility and high lipid affinity, leading to bioaccumulation in soil and sediment. Congener-specific fingerprints (e.g., isomer ratios) can help trace contamination sources .
Advanced: How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?
Answer:
Discrepancies often arise from differences in metabolic activation, bioavailability, and AhR pathway modulation across models. For example, in vitro assays may overestimate potency due to the absence of detoxification enzymes present in vivo. To reconcile
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to whole-organism responses.
- Conduct comparative studies with structurally analogous congeners (e.g., 1,2,3-Trichlorodibenzo-p-dioxin) to isolate positional effects .
- Apply transcriptomics to identify non-AhR-mediated pathways (e.g., oxidative stress markers) that contribute to toxicity .
Advanced: What experimental designs are optimal for studying the environmental fate of this compound?
Answer:
- Microcosm Studies: Simulate natural conditions (e.g., soil/water systems) to assess photodegradation, microbial degradation, and leaching potential. Use ¹⁴C-labeled compounds to track mineralization rates .
- Field Monitoring: Deploy passive samplers (e.g., semipermeable membrane devices) in contaminated sites to measure congener-specific partitioning between air, water, and biota .
- QSAR Modeling: Predict physicochemical properties (e.g., log Kow) and degradation pathways using quantitative structure-activity relationships validated against empirical data .
Basic: How is this compound synthesized for research purposes?
Answer:
Laboratory synthesis typically involves the Ullmann coupling of chlorinated precursors (e.g., 1,3,6-trichlorophenol) under controlled conditions. Purification requires repeated recrystallization or preparative HPLC to remove polychlorinated byproducts. Researchers must verify purity (>98%) via melting point analysis, NMR, and HRMS .
Advanced: What computational tools are available to predict the interactions of this compound with biological targets?
Answer:
- Molecular Docking: Software like AutoDock Vina simulates binding to AhR or other receptors. Lateral chlorination patterns are critical for predicting binding energy .
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity and persistence .
- Toxicogenomics Databases: Platforms like Comparative Toxicogenomics Database (CTD) integrate omics data to identify gene networks affected by dioxin exposure .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Use glove boxes or fume hoods to prevent inhalation/contact.
- Store solutions in amber glass vials at −20°C to prevent photodegradation.
- Decontaminate waste with activated carbon or high-temperature incineration (≥850°C) to prevent dioxin reformation .
Advanced: How do non-2,3,7,8-substituted dioxins like this compound complicate regulatory risk assessments?
Answer:
Non-lateral congeners are often excluded from TEF frameworks due to low potency, but their cumulative presence in environmental mixtures may contribute to synergistic effects. Advanced risk assessments should:
- Apply whole-mixture toxicity testing rather than congener-specific TEFs.
- Use high-throughput screening (HTS) to identify additive or antagonistic interactions .
Advanced: What are the limitations of current biodegradation studies on this compound?
Answer:
Most studies focus on 2,3,7,8-TCDD, leaving data gaps for less toxic congeners. Limitations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
